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  • Product: 1-(4-Fluoro-2-isobutoxyphenyl)ethanone
  • CAS: 1341880-01-0

Core Science & Biosynthesis

Foundational

The Uncharted Territory of 1-(4-Fluoro-2-isobutoxyphenyl)ethanone: Acknowledging a Gap in Scientific Literature

To the Research Community: In the pursuit of novel therapeutic agents and the elucidation of their biological mechanisms, the scientific community relies on a foundation of published, peer-reviewed data. This document ad...

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Author: BenchChem Technical Support Team. Date: April 2026

To the Research Community:

In the pursuit of novel therapeutic agents and the elucidation of their biological mechanisms, the scientific community relies on a foundation of published, peer-reviewed data. This document addresses the compound 1-(4-Fluoro-2-isobutoxyphenyl)ethanone . Following a comprehensive search of scientific databases and chemical literature, it must be reported that there is currently no publicly available information detailing the in vitro mechanism of action, pharmacological targets, or any specific biological activity for this molecule.

The request for an in-depth technical guide on this topic cannot be fulfilled at this time, as doing so would require conjecture unsupported by experimental evidence, thereby violating the principles of scientific integrity.

What the Literature Does Tell Us: Context from Structurally Related Analogs

While direct data on 1-(4-Fluoro-2-isobutoxyphenyl)ethanone is absent, analysis of structurally similar compounds provides a potential, albeit speculative, starting point for future investigation. The core structure, a substituted acetophenone, is a common scaffold in medicinal chemistry.

Specifically, literature exists for analogs where the 2'-position is substituted with a hydroxyl or methoxy group, rather than the isobutoxy group of interest:

  • 4'-Fluoro-2'-hydroxyacetophenone : This compound is frequently cited as a key intermediate or building block in the synthesis of more complex molecules with demonstrated biological activity.[1][2] Research shows it is a precursor for creating chalcone derivatives that have been evaluated for antioxidant, anti-inflammatory, and analgesic properties.[2] The anti-inflammatory activity of these derivatives has been linked to the inhibition of cyclooxygenase (COX) enzymes.[2]

  • 4-Fluoro-2-methoxyacetophenone : Similar to its hydroxylated counterpart, this molecule serves as a versatile intermediate in the synthesis of potential anti-inflammatory and analgesic drugs.[3]

The presence of the fluorine atom at the 4'-position is a common strategy in medicinal chemistry, often used to enhance metabolic stability or modulate the electronic properties of a molecule to improve target binding affinity.[4]

The Critical Unknown: The Role of the Isobutoxy Group

The defining feature of the topic compound is the 2'-isobutoxy group (-O-CH₂-CH(CH₃)₂). This bulkier, more lipophilic group distinguishes it significantly from the smaller hydroxyl or methoxy groups of its known analogs. The introduction of this isobutoxy moiety could lead to several functional consequences that would need to be determined experimentally:

  • Altered Target Specificity : The size and shape of the isobutoxy group could promote or inhibit binding to protein targets engaged by its analogs. It may confer selectivity for different isoforms of an enzyme or receptor.

  • Modified Pharmacokinetics : Increased lipophilicity could alter cell membrane permeability and intracellular concentration.

  • Steric Hindrance : The bulky group could sterically block metabolic sites on the molecule or prevent the molecule from adopting a conformation necessary for biological activity.

  • Novel Interactions : The isobutoxy group could form new, favorable hydrophobic interactions within a target's binding pocket that are unavailable to smaller analogs.

A Proposed Roadmap for Future In Vitro Investigation

Should a research program decide to investigate the mechanism of 1-(4-Fluoro-2-isobutoxyphenyl)ethanone, a logical, tiered approach would be required. The following represents a hypothetical workflow for elucidating its core mechanism of action.

Phase 1: Broad Spectrum Phenotypic Screening

The initial step would be to understand if the compound elicits any biological response in a cellular context.

Experimental Protocol: High-Content Cellular Viability and Cytotoxicity Assay

  • Cell Line Selection : Utilize a panel of diverse human cell lines (e.g., HEK293 for baseline toxicity, a cancer cell line like A549, and an immune cell line like THP-1).

  • Compound Preparation : Create a serial dilution of 1-(4-Fluoro-2-isobutoxyphenyl)ethanone in DMSO, with a final DMSO concentration in media kept below 0.1%.

  • Cell Plating : Seed cells in 96-well or 384-well microplates at a predetermined optimal density.

  • Treatment : After 24 hours, treat cells with the compound dilutions for a period of 24, 48, and 72 hours.

  • Staining : Add a multiplexed staining solution containing Hoechst 33342 (to label nuclei for cell counting), a cell permeability dye (like propidium iodide, to identify necrotic cells), and a mitochondrial membrane potential dye (like TMRM, to assess apoptosis).

  • Imaging & Analysis : Use a high-content imaging system to capture fluorescence images and quantify cell number, membrane integrity, and mitochondrial health to generate a dose-response curve for cytotoxicity.

Diagram: Hypothetical Initial Screening Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition cluster_analysis Analysis Compound 1-(4-Fluoro-2-isobutoxyphenyl)ethanone Treatment Treat Cells (24-72h) Dose-Response Compound->Treatment Cells Panel of Human Cell Lines Cells->Treatment Stain Multiplex Cytotoxicity Stain Treatment->Stain Imaging High-Content Imaging Stain->Imaging Analysis Quantify: - Cell Count - Necrosis - Apoptosis Imaging->Analysis Endpoint Determine EC50 / CC50 Analysis->Endpoint

Caption: Workflow for initial cytotoxicity and cell health screening.

Phase 2: Target Class Hypothesis Testing

Based on the activities of its analogs (anti-inflammatory), a logical next step is to investigate relevant biological targets.

Experimental Protocol: Cyclooxygenase (COX-1/COX-2) Inhibition Assay

  • Assay Principle : Utilize a commercially available cell-free enzymatic assay kit that measures the conversion of arachidonic acid to prostaglandin PGG2, which is subsequently reduced to PGH2. The peroxidase component of the COX enzyme then catalyzes the oxidation of a chromogenic substrate.

  • Reagents : Recombinant human COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a colorimetric probe (e.g., ADHP).

  • Procedure : a. Pre-incubate the COX-1 and COX-2 enzymes with varying concentrations of the test compound or a known inhibitor (e.g., celecoxib, ibuprofen). b. Initiate the reaction by adding arachidonic acid. c. Allow the reaction to proceed for a specified time at 37°C. d. Stop the reaction and measure the absorbance of the oxidized probe at the appropriate wavelength (e.g., 590 nm).

  • Data Analysis : Calculate the percentage of inhibition for each compound concentration and determine the IC50 value for both COX-1 and COX-2 to assess potency and selectivity.

Conclusion

The compound 1-(4-Fluoro-2-isobutoxyphenyl)ethanone represents a molecule of unknown biological function. While its structural similarity to known pharmaceutical intermediates suggests potential for activity, particularly in the anti-inflammatory domain, this remains entirely speculative. The creation of a definitive technical guide on its mechanism of action must await rigorous, empirical in vitro and in vivo studies. The scientific community is encouraged to undertake such investigations to map this uncharted territory and determine if this compound holds therapeutic promise.

References

This section is provided for contextual reference based on analogs. No direct references for the topic compound exist.

  • From Laboratory to Industry: Uses of 1-(2,3,4,5-Tetrafluorophenyl)ethanone . Zhongding Chemical. [Link]

  • Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents . PubMed. [Link]

Sources

Exploratory

A Framework for Establishing Preliminary Toxicity of 1-(4-Fluoro-2-isobutoxyphenyl)ethanone: An In-Depth Technical Guide

Introduction: Navigating the Unknowns of a Novel Chemical Entity In the landscape of drug discovery and chemical development, novel molecules like 1-(4-Fluoro-2-isobutoxyphenyl)ethanone represent both promise and a puzzl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Unknowns of a Novel Chemical Entity

In the landscape of drug discovery and chemical development, novel molecules like 1-(4-Fluoro-2-isobutoxyphenyl)ethanone represent both promise and a puzzle. With a unique combination of a fluoro-substituted aromatic ring and an isobutoxy group, its physicochemical properties suggest potential utility, yet its biological impact remains uncharacterized. The primary hurdle in advancing such a compound is the establishment of a foundational safety profile. This guide provides a comprehensive, tiered strategy for generating preliminary toxicity data for 1-(4-Fluoro-2-isobutoxyphenyl)ethanone, designed for researchers, scientists, and drug development professionals. Our approach prioritizes a logical, data-driven progression from computational predictions to targeted in vitro assays, ensuring a robust initial assessment while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement) in toxicological testing.

The early identification of potential liabilities is not merely a regulatory formality; it is a cornerstone of efficient and ethical research. By front-loading safety assessment, we can de-risk development programs, conserve resources, and make informed decisions about which candidates warrant further investigation. This document eschews a rigid template, instead offering a strategic workflow tailored to the specific questions posed by a novel molecule of this class.

Part 1: The Foundational Tier – In Silico Toxicity Prediction

Before any benchwork commences, a wealth of information can be gleaned from the chemical structure of 1-(4-Fluoro-2-isobutoxyphenyl)ethanone alone. In silico toxicology leverages computational models to predict the potential adverse effects of a chemical, offering a rapid and cost-effective first screen. These methods are built upon vast databases of existing toxicological data and use Quantitative Structure-Activity Relationship (QSAR) models to identify structural motifs associated with specific toxicities.

The primary value of this step is predictive and directive. It helps to flag potential hazards and guide the design of subsequent, more resource-intensive in vitro studies. For a novel compound, we are not seeking definitive answers here, but rather, to ask the right questions.

Key In Silico Endpoints to Assess:

  • Genotoxicity: Is the molecule likely to interact with DNA and cause mutations? Models like DEREK Nexus or CASE Ultra can predict this based on structural alerts.

  • Carcinogenicity: Does the structure bear resemblance to known carcinogens?

  • Hepatotoxicity: As the liver is the primary site of metabolism, predicting potential for drug-induced liver injury (DILI) is critical.

  • Skin Sensitization: Important for any compound that may be handled in the lab or developed for topical application.

  • hERG Inhibition: Blockade of the hERG potassium channel is a key indicator of potential cardiotoxicity.

Workflow for In Silico Toxicity Assessment

cluster_0 In Silico Assessment Workflow Input SMILES or MOL file of 1-(4-Fluoro-2-isobutoxyphenyl)ethanone QSAR Submit to Multiple QSAR Models (e.g., OECD QSAR Toolbox, DEREK Nexus) Input->QSAR Input Structure Endpoints Predict Key Endpoints: - Genotoxicity - Carcinogenicity - Hepatotoxicity - Cardiotoxicity (hERG) - Skin Sensitization QSAR->Endpoints Run Predictions Analysis Expert Review & Weight-of-Evidence Analysis Endpoints->Analysis Aggregate Data Report Generate Preliminary Hazard Profile Analysis->Report Synthesize Findings

Caption: Workflow for conducting an initial hazard assessment using computational toxicology models.

Part 2: The Experimental Tiers – A Progressive In Vitro Strategy

Following the in silico assessment, a tiered in vitro approach provides the first set of empirical data on the compound's biological activity. This strategy is designed to move from general, broad-spectrum assays to more specific and mechanistic endpoints.

Tier 2.1: Baseline Cytotoxicity Assessment

Rationale: The first fundamental question for any new compound is: at what concentration does it kill cells? This provides a baseline measure of toxicity and is essential for determining appropriate, non-lethal concentration ranges for subsequent, more sensitive assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Culture: Plate HepG2 cells (a human liver carcinoma cell line, chosen for its relevance to hepatotoxicity) in a 96-well plate at a density of 1 x 10⁴ cells/well. Allow cells to adhere for 24 hours.

  • Compound Preparation: Prepare a 100 mM stock solution of 1-(4-Fluoro-2-isobutoxyphenyl)ethanone in DMSO. Create a serial dilution series in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.1% to avoid solvent-induced toxicity.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include vehicle control (0.1% DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the concentration-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Hypothetical Data Presentation

Concentration (µM)Mean Absorbance (570 nm)Std. Deviation% Viability vs. Control
Vehicle Control1.2540.089100%
0.11.2480.09299.5%
11.2110.10196.6%
100.9870.07678.7%
250.6320.05450.4%
500.2450.03319.5%
1000.0880.0157.0%
IC₅₀ ≈ 25 µM
Tier 2.2: Genotoxicity Screening – The Ames Test

Rationale: Assessing the mutagenic potential of a compound is a critical component of any safety evaluation. A positive finding for genotoxicity is a significant red flag in drug development. The bacterial reverse mutation assay, or Ames test, is a widely used and regulatory-accepted method for identifying substances that can produce gene mutations. It utilizes several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize histidine. The assay measures the ability of the test compound to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.

Experimental Protocol: Miniaturized Ames Test (e.g., Ames II/MPF™)

  • Strain Selection: Use a standard set of bacterial strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations (frameshift vs. base-pair substitutions).

  • Metabolic Activation: Conduct the assay both with and without a mammalian metabolic activation system (S9 fraction from rat liver). This is crucial because some compounds only become mutagenic after being metabolized.

  • Exposure: In a 384-well plate, combine the test bacteria, the test compound at various concentrations (determined from the cytotoxicity assay), and either the S9 mix or a buffer.

  • Incubation & Reversion: Incubate the mixture to allow for exposure and potential mutation. Then, add a pH indicator medium that is free of histidine. Only bacteria that have undergone a reverse mutation will be able to grow.

  • Scoring: Bacterial metabolism in the wells where reversion has occurred will cause a pH change, resulting in a color change of the indicator dye. The number of positive (color-changed) wells is counted for each concentration.

  • Analysis: A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies.

Genotoxicity Assessment Workflow

cluster_1 Genotoxicity Screening Workflow Start Compound at Non-Cytotoxic Doses Split Metabolic Activation? Start->Split WithS9 Incubate with Bacterial Strains + S9 Mix Split->WithS9 +S9 WithoutS9 Incubate with Bacterial Strains (No S9) Split->WithoutS9 -S9 Plate Plate on Histidine-Free Indicator Medium WithS9->Plate WithoutS9->Plate Incubate Incubate for 48-72 hours Plate->Incubate Count Count Revertant Colonies (Colorimetric Change) Incubate->Count Result Analyze for Dose-Dependent Increase in Revertants Count->Result

Caption: A streamlined workflow for the bacterial reverse mutation (Ames) test.

Tier 2.3: Mechanistic Insights – Assessing Hepatotoxicity Potential

Rationale: Drug-induced liver injury (DILI) is a leading cause of drug withdrawal from the market. Therefore, gaining early insights into potential hepatotoxicity is paramount. While the initial cytotoxicity screen in HepG2 cells provides a starting point, more specific assays can probe for mechanisms like oxidative stress, which is a common pathway for liver injury. The generation of reactive oxygen species (ROS) can lead to cellular damage, including lipid peroxidation and mitochondrial dysfunction.

Experimental Protocol: Reactive Oxygen Species (ROS) Assay

  • Cell Culture: Plate HepG2 cells in a black, clear-bottom 96-well plate and allow them to adhere for 24 hours.

  • Probe Loading: Load the cells with a fluorescent ROS probe, such as DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate), which is non-fluorescent until oxidized by ROS within the cell.

  • Treatment: Expose the cells to 1-(4-Fluoro-2-isobutoxyphenyl)ethanone at sub-lethal concentrations (e.g., IC₅₀/10, IC₅₀/5, IC₅₀/2). Include a vehicle control and a positive control (e.g., tert-butyl hydroperoxide).

  • Incubation: Incubate for a relevant time period (e.g., 1-6 hours).

  • Data Acquisition: Measure the fluorescence intensity using a microplate reader (excitation/emission ~485/535 nm).

  • Analysis: An increase in fluorescence intensity compared to the vehicle control indicates the induction of oxidative stress.

Part 3: Data Synthesis and Decision-Making

The true power of this tiered approach lies in the integration of all data points to form a cohesive preliminary toxicity profile.

  • Scenario 1: The "Clean" Profile. In silico models predict a low probability of adverse effects. The compound exhibits low cytotoxicity (in vitro IC₅₀ > 50 µM), is negative in the Ames test, and does not induce significant ROS production. This profile provides confidence to proceed with further development and efficacy studies.

  • Scenario 2: The "Red Flag" Profile. In silico models flag a structural alert for mutagenicity. The compound is positive in the Ames test, even at low concentrations. This is a significant finding that would likely halt further development of this specific molecule. Efforts might be redirected to synthesize analogues that remove the mutagenic structural feature.

  • Scenario 3: The "Complex" Profile. The compound is negative in the Ames test but shows significant cytotoxicity (IC₅₀ < 10 µM) and induces oxidative stress. This suggests a potential for organ-specific toxicity (e.g., hepatotoxicity) through non-genotoxic mechanisms. The decision to proceed would depend on the intended therapeutic index. Further mechanistic studies (e.g., mitochondrial toxicity, cholestasis assays) would be warranted to better understand the risk.

This integrated assessment allows for a "fail early, fail fast" approach, which is a cornerstone of modern drug discovery. It ensures that resources are focused on compounds with the most promising safety profiles.

Conclusion

For a novel chemical entity like 1-(4-Fluoro-2-isobutoxyphenyl)ethanone, a lack of public data is not a barrier but a starting point. By implementing a systematic and tiered toxicological evaluation, beginning with cost-effective in silico predictions and progressing to targeted in vitro assays for cytotoxicity, genotoxicity, and mechanistic endpoints, researchers can build a robust preliminary safety profile. This data-driven strategy provides the critical information needed to make sound scientific decisions, manage risk, and guide the future trajectory of a promising new compound.

References

  • Exploring In Silico Modeling: Applications in Drug Development. Labcorp.

  • In Silico Toxicity Prediction. PozeSCAF.

  • Guidance Document on Acute Oral Toxicity Testing. OECD. [URL: https://www.oecd.org/publications/guidance-document-on-acute-oral-toxicity-testing-9789264069720-en.htm]([Link]

Foundational

An In-depth Technical Guide to Determining the Solubility Profile of 1-(4-Fluoro-2-isobutoxyphenyl)ethanone in Organic Solvents

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and understand the solubility profile of the compound 1-(4-Fluoro-2-isobutoxyphenyl)ethanone. Giv...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and understand the solubility profile of the compound 1-(4-Fluoro-2-isobutoxyphenyl)ethanone. Given the absence of extensive public literature on the solubility of this specific molecule, this document focuses on establishing a robust experimental protocol, explaining the underlying scientific principles, and providing a template for the presentation and interpretation of solubility data.

Introduction: The Significance of Solubility Profiling

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like 1-(4-Fluoro-2-isobutoxyphenyl)ethanone is a critical physicochemical parameter that influences its behavior throughout the drug development lifecycle. From synthesis and purification to formulation and bioavailability, understanding how a compound interacts with various solvents is paramount. A comprehensive solubility profile in a range of organic solvents provides essential insights into:

  • Process Chemistry: Selecting appropriate solvents for synthesis, reaction work-up, and crystallization is crucial for optimizing yield, purity, and crystal morphology.

  • Preformulation Studies: Solubility data is fundamental for developing stable and effective dosage forms, influencing dissolution rates and ultimately, bioavailability.

  • Analytical Method Development: Choosing the right solvent is necessary for creating reliable analytical techniques, such as High-Performance Liquid Chromatography (HPLC), for quantification and purity assessment.

This guide will detail the established equilibrium shake-flask method, a gold-standard technique for generating accurate and reproducible solubility data.[1]

Theoretical Framework: Principles of Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent.[1] The dissolution process involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions. The overall free energy change of this process determines the extent of solubility.

Key factors influencing the solubility of 1-(4-Fluoro-2-isobutoxyphenyl)ethanone include:

  • Polarity: The presence of a ketone, a fluoro group, and an ether linkage gives the molecule both polar and non-polar characteristics. Its solubility will be highest in solvents with a similar polarity profile.

  • Hydrogen Bonding: The carbonyl oxygen can act as a hydrogen bond acceptor, potentially increasing solubility in protic solvents like alcohols.

  • Temperature: The dissolution of most solids is an endothermic process, meaning solubility tends to increase with temperature.[2][3][4] However, this relationship must be determined experimentally.

  • Molecular Structure of the Solvent: The size and shape of the solvent molecules can also influence their ability to solvate the solute.

Physicochemical Properties of 1-(4-Fluoro-2-isobutoxyphenyl)ethanone

PropertyPredicted CharacteristicRationale
Molecular Formula C12H15FO2Derived from structure
Molecular Weight 210.25 g/mol Calculated from formula
Polarity Moderately polarPresence of ketone, ether, and fluoro groups contributes to polarity, while the isobutyl and phenyl groups provide non-polar character.
Hydrogen Bond Acceptor YesThe carbonyl oxygen and ether oxygen can accept hydrogen bonds.
Hydrogen Bond Donor NoNo acidic protons are present.

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The following protocol outlines a detailed, step-by-step procedure for determining the equilibrium solubility of 1-(4-Fluoro-2-isobutoxyphenyl)ethanone. This method is designed to ensure that a true equilibrium is reached between the undissolved solid and the saturated solution.[1][3]

Materials and Equipment
  • 1-(4-Fluoro-2-isobutoxyphenyl)ethanone (solid, high purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Temperature-controlled orbital shaker or rotator

  • Calibrated analytical balance

  • Glass vials with screw caps

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

  • Volumetric flasks and pipettes

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_equilibration Phase 2: Equilibration cluster_separation Phase 3: Phase Separation cluster_analysis Phase 4: Analysis A Weigh excess solute into vials B Add known volume of solvent A->B C Seal vials securely B->C D Place vials in temperature-controlled shaker C->D E Agitate for 24-72 hours D->E F Centrifuge to pellet undissolved solid E->F G Filter supernatant with syringe filter F->G H Prepare serial dilutions of the filtrate G->H I Analyze by validated HPLC method H->I J Quantify against a calibration curve I->J

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol for the Synthesis of 1-(4-Fluoro-2-isobutoxyphenyl)ethanone

Abstract This document provides a comprehensive guide for the synthesis of 1-(4-Fluoro-2-isobutoxyphenyl)ethanone, a valuable intermediate in pharmaceutical and materials science research. The synthetic strategy is cente...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the synthesis of 1-(4-Fluoro-2-isobutoxyphenyl)ethanone, a valuable intermediate in pharmaceutical and materials science research. The synthetic strategy is centered around a robust two-step process commencing with the Williamson ether synthesis to prepare the key intermediate, 1-fluoro-3-isobutoxybenzene, followed by a Friedel-Crafts acylation. This application note offers a detailed, step-by-step protocol, an in-depth discussion of the underlying chemical principles, safety precautions, and expected outcomes. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

Fluorinated organic compounds play a pivotal role in modern chemistry, particularly in the development of pharmaceuticals and advanced materials. The incorporation of fluorine atoms can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity.[1][2] 1-(4-Fluoro-2-isobutoxyphenyl)ethanone is an important building block whose structural motifs are found in various biologically active molecules. Its synthesis requires a strategic approach to ensure high yield and purity.

This guide details a reliable and reproducible protocol for the synthesis of 1-(4-Fluoro-2-isobutoxyphenyl)ethanone. The described methodology is grounded in fundamental organic chemistry principles and is designed to be accessible to researchers with a foundational understanding of synthetic techniques.

Synthetic Strategy

The synthesis of the target molecule is achieved through a two-step reaction sequence. The first step involves the formation of an ether linkage via a Williamson ether synthesis, starting from 3-fluorophenol and isobutyl bromide. The resulting 1-fluoro-3-isobutoxybenzene is then subjected to a Friedel-Crafts acylation to introduce the acetyl group at the position para to the fluorine atom.

Logical Flow of the Synthetic Protocol

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Friedel-Crafts Acylation A 3-Fluorophenol E Reaction Mixture 1 A->E B Isobutyl Bromide B->E C Potassium Carbonate C->E D Acetone D->E F 1-Fluoro-3-isobutoxybenzene E->F Reflux G 1-Fluoro-3-isobutoxybenzene F->G K Reaction Mixture 2 G->K H Acetyl Chloride H->K I Aluminum Chloride (AlCl3) I->K J Dichloromethane (DCM) J->K L 1-(4-Fluoro-2-isobutoxyphenyl)ethanone K->L 0°C to rt

Caption: Overall synthetic workflow for 1-(4-Fluoro-2-isobutoxyphenyl)ethanone.

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplier
3-Fluorophenol≥99%Sigma-Aldrich
Isobutyl bromide≥98%Sigma-Aldrich
Potassium carbonate (anhydrous)≥99%Sigma-Aldrich
AcetoneAnhydrous, ≥99.5%Sigma-Aldrich
Acetyl chloride≥99%Sigma-Aldrich
Aluminum chloride (anhydrous)≥99%Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Hydrochloric acid (HCl)37%Sigma-Aldrich
Sodium bicarbonate (NaHCO₃)Saturated solution---
BrineSaturated solution---
Anhydrous magnesium sulfate (MgSO₄)---Sigma-Aldrich
Diethyl etherACS grade---
HexanesACS grade---
Equipment
  • Round-bottom flasks (various sizes)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Fume hood

Experimental Protocols

Step 1: Synthesis of 1-Fluoro-3-isobutoxybenzene

Reaction Principle: This step is a classic Williamson ether synthesis, where the phenoxide ion of 3-fluorophenol, generated in situ by the base (potassium carbonate), acts as a nucleophile and attacks the electrophilic carbon of isobutyl bromide, leading to the formation of the corresponding ether.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-fluorophenol (11.2 g, 0.1 mol), anhydrous potassium carbonate (20.7 g, 0.15 mol), and acetone (150 mL).

  • Addition of Alkyl Halide: To the stirred suspension, add isobutyl bromide (16.4 g, 0.12 mol) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by TLC (eluent: 10% ethyl acetate in hexanes).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter off the solid potassium carbonate. Wash the solid with acetone (2 x 20 mL).

  • Solvent Removal: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in diethyl ether (100 mL) and wash with 1 M NaOH (2 x 50 mL) to remove any unreacted phenol, followed by water (50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation to yield 1-fluoro-3-isobutoxybenzene as a colorless oil.

Step 2: Synthesis of 1-(4-Fluoro-2-isobutoxyphenyl)ethanone

Reaction Principle: This reaction is a Friedel-Crafts acylation, an electrophilic aromatic substitution.[3][4][5] The Lewis acid, aluminum chloride, coordinates with acetyl chloride to form a highly electrophilic acylium ion. The electron-rich aromatic ring of 1-fluoro-3-isobutoxybenzene then attacks the acylium ion, leading to the formation of the ketone product. The isobutoxy group is an ortho, para-director, and due to steric hindrance from the isobutoxy group, the acylation predominantly occurs at the para position relative to the fluorine atom.

  • Reaction Setup: In a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (16.0 g, 0.12 mol) to anhydrous dichloromethane (100 mL). Cool the suspension to 0°C in an ice bath.[4]

  • Formation of Acylium Ion: Add acetyl chloride (7.9 g, 0.1 mol) dropwise to the stirred suspension while maintaining the temperature at 0°C. Stir for an additional 15 minutes.

  • Addition of Substrate: Dissolve 1-fluoro-3-isobutoxybenzene (16.8 g, 0.1 mol) in anhydrous dichloromethane (50 mL) and add it dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 5°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC (eluent: 20% ethyl acetate in hexanes).

  • Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice (200 g) and concentrated HCl (20 mL) with vigorous stirring.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic layers and wash with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) or by vacuum distillation to afford 1-(4-Fluoro-2-isobutoxyphenyl)ethanone as a solid or oil.

Mechanism of Friedel-Crafts Acylation

FC_Acylation_Mechanism cluster_step1 Step 1: Formation of Acylium Ion cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation and Product Formation AcetylChloride CH₃COCl AcyliumComplex [CH₃CO]⁺[AlCl₄]⁻ AcetylChloride->AcyliumComplex + AlCl₃ AlCl3 AlCl₃ Substrate 1-Fluoro-3-isobutoxybenzene SigmaComplex Arenium Ion Intermediate (Sigma Complex) Substrate->SigmaComplex + [CH₃CO]⁺ Product 1-(4-Fluoro-2-isobutoxyphenyl)ethanone SigmaComplex->Product + [AlCl₄]⁻ HCl HCl AlCl3_regen AlCl₃ (regenerated)

Caption: Mechanism of the Friedel-Crafts acylation reaction.

Results and Discussion

ParameterStep 1: Ether SynthesisStep 2: Friedel-Crafts Acylation
Starting Material 3-Fluorophenol1-Fluoro-3-isobutoxybenzene
Key Reagents Isobutyl bromide, K₂CO₃Acetyl chloride, AlCl₃
Solvent AcetoneDichloromethane
Reaction Temperature Reflux (~56°C)0°C to Room Temperature
Reaction Time 12-16 hours2-4 hours
Expected Yield 75-85%70-80%
Product Appearance Colorless oilWhite to off-white solid or oil

The Williamson ether synthesis is a reliable method for the preparation of the starting material for the second step. The use of potassium carbonate as a base is advantageous as it is inexpensive and easily removed by filtration. The Friedel-Crafts acylation is a powerful tool for C-C bond formation on aromatic rings.[5] The use of anhydrous conditions is critical for the success of this reaction, as aluminum chloride is highly water-sensitive. The regioselectivity of the acylation is controlled by the directing effects of the substituents on the aromatic ring.

Safety Information

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Reagent-Specific Hazards:

    • 3-Fluorophenol: Toxic and corrosive. Avoid contact with skin and eyes.

    • Isobutyl bromide: Flammable and an irritant.

    • Acetyl chloride: Highly flammable, corrosive, and reacts violently with water.

    • Aluminum chloride: Corrosive and reacts violently with water, releasing HCl gas.

    • Dichloromethane: A suspected carcinogen.

  • Waste Disposal: All chemical waste should be disposed of in accordance with local regulations.

Conclusion

The protocol outlined in this application note provides a detailed and reliable method for the synthesis of 1-(4-Fluoro-2-isobutoxyphenyl)ethanone. By following the described procedures and adhering to the safety precautions, researchers can successfully prepare this valuable chemical intermediate for further applications in their research endeavors.

References

  • JP4432172B2 - Method for producing tertiary-butoxybenzene derivative - Google Patents.
  • Synthesis of 4-fluoro-2-iodoaniline - PrepChem.com. Available at: [Link]

  • WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone - Google Patents.
  • CN101462931A - Method for acylating fluorobenzene - Google Patents.
  • 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions - Chemistry LibreTexts. Available at: [Link]

  • 1-(4-Bromophenyl)ethanone oxime (1). - Organic Syntheses Procedure. Available at: [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. Available at: [Link]

  • 1-(4-Fluorophenyl)-2-(phenylsulfonyl)ethanone - PMC. Available at: [Link]

  • Detailed experimental procedure for the synthesis of 4-fluoropyridine. Available at: [Link]

  • Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone | Asian Journal of Chemistry. Available at: [Link]

  • CN101863860A - Synthesis method of 2-fluorine-4-substituted aminoaniline - Google Patents.
  • Uniform Preparation of (4R)- and (4S)-Fluoro-l-lysines from One Precursor: Retrosynthesis Software Approach and the Route of a C - MPG.PuRe. Available at: [Link]

  • Pharmaceutical-Oriented Selective Synthesis of Mononitriles and Dinitriles Directly from Methyl(hetero)arenes: Access to Chiral Nitriles and Citalopram - PubMed. Available at: [Link]

  • A Process For The Synthesis Of 4 Fluoro Isoquinoline - Quick Company. Available at: [Link]

  • Preparation of Benzene Derivatives - Organic Chemistry Portal. Available at: [Link]

  • 5.4 Synthesis of Benzene Derivatives – Organic Chemistry II - KPU Pressbooks. Available at: [Link]

  • Preparation of Benzene Derivatives - Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Fluorinated Polyimides. Available at: [Link]

  • 1-[4-(4-Chlorobutoxy)-2-hydroxyphenyl]ethanone - PMC - NIH. Available at: [Link]

  • Preparation of Benzene Derivatives - Organic Chemistry Portal. Available at: [Link]

Sources

Application

Application Notes &amp; Protocols for 1-(4-Fluoro-2-isobutoxyphenyl)ethanone: A Key Intermediate in Pharmaceutical Synthesis

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of 1-(4-Fluoro-2-isobutoxyphenyl)ethanon...

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Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of 1-(4-Fluoro-2-isobutoxyphenyl)ethanone, a critical intermediate in the manufacturing of active pharmaceutical ingredients (APIs). The protocols outlined herein are designed to be robust and reproducible, with a focus on the scientific principles underpinning each step.

Introduction: The Strategic Importance of Fluorinated Ketones in Drug Development

1-(4-Fluoro-2-isobutoxyphenyl)ethanone belongs to a class of fluorinated aromatic ketones that have gained significant traction in medicinal chemistry. The incorporation of fluorine atoms into a molecule can profoundly influence its physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This makes 1-(4-Fluoro-2-isobutoxyphenyl)ethanone a valuable building block in the synthesis of complex pharmaceutical agents. Its primary application lies as a key starting material in the synthesis of targeted cancer therapies, such as Crizotinib, an anaplastic lymphoma kinase (ALK) and c-Met inhibitor.[2][3][4]

Table 1: Compound Identification

PropertyValue
IUPAC Name 1-(4-Fluoro-2-isobutoxyphenyl)ethanone
Synonyms 4'-Fluoro-2'-isobutoxyacetophenone
CAS Number 1196155-46-4
Molecular Formula C12H15FO2
Molecular Weight 210.24 g/mol

Synthesis of 1-(4-Fluoro-2-isobutoxyphenyl)ethanone: A Mechanistic Approach

The synthesis of 1-(4-Fluoro-2-isobutoxyphenyl)ethanone is most effectively achieved via a Friedel-Crafts acylation reaction.[5][6] This classic electrophilic aromatic substitution reaction allows for the introduction of an acyl group onto an aromatic ring.[7][8] In this case, the starting material is 1-fluoro-3-isobutoxybenzene, which is acylated using an acetylating agent in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl3).

The choice of Friedel-Crafts acylation is strategic for several reasons:

  • High Regioselectivity: The isobutoxy group is an ortho-, para-directing activator, while the fluoro group is a deactivating ortho-, para-director. The acylation is expected to occur at the position para to the isobutoxy group and ortho to the fluoro group, leading to the desired product.

  • Avoidance of Polyacylation: The product, an aryl ketone, is deactivated towards further electrophilic substitution, which prevents the formation of polyacylated byproducts.[7][9]

  • No Carbocation Rearrangement: The acylium ion electrophile is resonance-stabilized and does not undergo rearrangement, ensuring the formation of the desired linear acetyl group on the aromatic ring.[5][9]

Proposed Synthesis Workflow

The following diagram illustrates the proposed synthetic pathway for 1-(4-Fluoro-2-isobutoxyphenyl)ethanone.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 1_fluoro_3_isobutoxybenzene 1-Fluoro-3-isobutoxybenzene friedel_crafts Friedel-Crafts Acylation 1_fluoro_3_isobutoxybenzene->friedel_crafts acetyl_chloride Acetyl Chloride acetyl_chloride->friedel_crafts AlCl3 Aluminum Chloride (Catalyst) AlCl3->friedel_crafts target_molecule 1-(4-Fluoro-2-isobutoxyphenyl)ethanone friedel_crafts->target_molecule Crizotinib_Synthesis start_intermediate 1-(4-Fluoro-2-isobutoxyphenyl)ethanone bromination Bromination start_intermediate->bromination bromo_intermediate 2-Bromo-1-(4-fluoro-2-isobutoxyphenyl)ethanone bromination->bromo_intermediate substitution Substitution Reaction bromo_intermediate->substitution crizotinib_precursor Crizotinib Precursor substitution->crizotinib_precursor

Sources

Method

Application Note: Advanced Cross-Coupling Strategies for 1-(4-Fluoro-2-isobutoxyphenyl)ethanone in Drug Discovery

Introduction & Structural Rationale In modern medicinal chemistry, 1-(4-Fluoro-2-isobutoxyphenyl)ethanone serves as a highly versatile and valuable building block. The strategic placement of the 4-fluoro substituent enha...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

In modern medicinal chemistry, 1-(4-Fluoro-2-isobutoxyphenyl)ethanone serves as a highly versatile and valuable building block. The strategic placement of the 4-fluoro substituent enhances the metabolic stability of the aromatic ring while modulating its lipophilicity. Concurrently, the 2-isobutoxy group provides significant steric bulk and acts as a potent hydrogen-bond acceptor, which can be critical for target protein binding.

The terminal methyl ketone moiety serves as a reactive linchpin, enabling complex scaffold elaboration through transition-metal-catalyzed cross-coupling reactions. This application note details two highly robust, field-proven workflows for functionalizing this compound: Palladium-catalyzed α -arylation and vinyl triflate-mediated Suzuki-Miyaura cross-coupling.

Palladium-Catalyzed α -Arylation

Mechanistic Insights & Causality

The α -arylation of ketones allows for the direct construction of C(sp³)-C(sp²) bonds, a critical vector in modern drug discovery [1]. For 1-(4-Fluoro-2-isobutoxyphenyl)ethanone, the 2-isobutoxy group creates a sterically encumbered environment around the carbonyl carbon. However, the terminal methyl group remains highly accessible for enolization.

Utilizing a strong, non-nucleophilic base such as Sodium tert-butoxide (NaOtBu) cleanly generates the thermodynamic enolate. The choice of the palladium ligand is the most critical parameter; electron-rich, sterically hindered biaryl phosphine ligands like XPhos or BrettPhos are required. These bulky ligands facilitate the oxidative addition of unactivated aryl chlorides and, crucially, force the sterically demanding reductive elimination step to yield the bulky α -aryl ketone product [2].

Protocol 1: General Procedure for α -Arylation

Self-Validation Checkpoint: Ensure all solid reagents are weighed inside an inert-atmosphere glovebox to prevent catalyst deactivation by ambient moisture or oxygen.

  • Preparation: In an argon-filled glovebox, charge an oven-dried 20 mL reaction vial with 1-(4-Fluoro-2-isobutoxyphenyl)ethanone (1.0 mmol), the desired aryl halide (1.1 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and NaOtBu (1.5 mmol).

  • Solvent Addition: Add anhydrous, degassed toluene (5.0 mL) to the vial. Seal tightly with a PTFE-lined cap and remove from the glovebox.

  • Reaction: Heat the reaction mixture at 80 °C in a pre-heated oil bath for 12–16 hours. Monitor the reaction progress via LC-MS; the reaction is complete when the starting ketone mass is fully consumed.

  • Work-up: Cool the mixture to room temperature, dilute with ethyl acetate (10 mL), and filter through a short pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (hexane/ethyl acetate gradient) to afford the purified α -aryl ketone.

Data Presentation: Ligand and Base Optimization

The table below summarizes the optimization of the catalytic system, demonstrating the necessity of bulky biaryl phosphine ligands for this specific substrate.

EntryBaseLigandCatalystConversion (%)Isolated Yield (%)
1K₂CO₃PPh₃Pd(OAc)₂< 10N/A
2NaOtBuBINAPPd₂(dba)₃4538
3NaOtBuXPhosPd₂(dba)₃> 9992
4KHMDSBrettPhosPd₂(dba)₃> 9989

(Table 1: Optimization of α -arylation conditions using 4-chlorotoluene as the model electrophile.)

AlphaArylation Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)L_n-X Pd0->OxAdd Ar-X Transmet Transmetalation Ar-Pd(II)L_n-(Enolate) OxAdd->Transmet Enolate Enolate Formation Base + Ketone Enolate->Transmet Enolate RedElim Reductive Elimination α-Aryl Ketone Transmet->RedElim RedElim->Pd0 Product Release

Catalytic cycle for the Pd-catalyzed α-arylation of 1-(4-Fluoro-2-isobutoxyphenyl)ethanone.

Synthesis of Vinyl Triflates and Suzuki-Miyaura Coupling

Mechanistic Insights & Causality

Converting the ketone to a vinyl triflate masks the carbonyl oxygen and activates the α -carbon for cross-coupling, enabling the divergent synthesis of 1,1-disubstituted styrenes. The choice of base and triflating agent is paramount here. Potassium hexamethyldisilazide (KHMDS) is preferred over LDA because its larger counterion and lower nucleophilicity prevent unwanted side-addition to the carbonyl.

Furthermore, Comins' reagent (N-(5-chloro-2-pyridyl)triflimide) is utilized instead of trifluoromethanesulfonic anhydride (Tf₂O) [3]. Tf₂O is overly aggressive and can induce polymerization or inadvertently cleave the sensitive 2-isobutoxy ether linkage. For the subsequent Suzuki-Miyaura coupling, a mild catalyst system such as Pd(OAc)₂/PCy₃ is employed at room temperature. This low-temperature protocol is strictly required to prevent the thermal degradation of the labile vinyl triflate intermediate prior to transmetalation [4].

Protocol 2: Vinyl Triflate Formation
  • Enolization: Dissolve 1-(4-Fluoro-2-isobutoxyphenyl)ethanone (1.0 mmol) in anhydrous THF (5 mL) under an argon atmosphere and cool the flask to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Dropwise add KHMDS (1.2 mmol, 1.0 M solution in THF). Stir at -78 °C for exactly 1 hour to ensure complete and irreversible kinetic enolate formation.

  • Triflation: Add a solution of Comins' reagent (1.2 mmol) in THF (2 mL) dropwise. Allow the reaction to slowly warm to room temperature over 3 hours.

  • Quench & Isolate: Quench the reaction by adding saturated aqueous NH₄Cl (5 mL). Extract the aqueous layer with Et₂O (3 x 10 mL), dry the combined organic layers over MgSO₄, concentrate, and purify via neutral alumina chromatography (to prevent acid-catalyzed degradation) to yield the vinyl triflate.

Protocol 3: Suzuki-Miyaura Cross-Coupling
  • Setup: In a Schlenk tube, combine the purified vinyl triflate (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.03 mmol, 3 mol%), PCy₃ (0.06 mmol, 6 mol%), and finely milled K₃PO₄ (2.0 mmol).

  • Reaction: Add a degassed solvent mixture of THF/H₂O (10:1, 5.5 mL). Stir the biphasic mixture vigorously at room temperature for 8 hours.

  • Work-up: Dilute the mixture with water (10 mL) and extract with dichloromethane (3 x 10 mL). Dry the combined organics over Na₂SO₄, concentrate under reduced pressure, and purify by silica gel chromatography to isolate the 1,1-disubstituted styrene derivative.

SuzukiWorkflow Ketone Starting Material 1-(4-Fluoro-2-isobutoxyphenyl) ethanone Enolate Kinetic Enolate KHMDS, -78 °C Ketone->Enolate Triflate Vinyl Triflate Comins' Reagent Enolate->Triflate Suzuki Cross-Coupling Pd(OAc)2, Ar-B(OH)2 Triflate->Suzuki Product Final Product 1,1-Disubstituted Styrene Suzuki->Product

Synthetic workflow from ketone to 1,1-disubstituted styrene via vinyl triflate intermediate.

References

  • Palucki, M.; Buchwald, S. L. "Palladium-Catalyzed α -Arylation of Ketones." Journal of the American Chemical Society, 1997, 119, 11108–11109. URL:[Link]

  • Culkin, D. A.; Hartwig, J. F. "Palladium-Catalyzed α -Arylation of Carbonyl Compounds and Nitriles." Accounts of Chemical Research, 2003, 36, 234-245. URL:[Link]

  • Comins, D. L.; Dehghani, A. "Pyridine-Derived Triflating Reagents: An Improved Synthesis of Vinyl Triflates from Sterically Hindered Ketones." Tetrahedron Letters, 1992, 33, 6299-6302. URL:[Link]

  • Littke, A. F.; Dai, C.; Fu, G. C. "Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions." Journal of the American Chemical Society, 2000, 122, 4020–4028. URL:[Link]

Application

Application Note: Advanced Crystallization Techniques for the Isolation of 1-(4-Fluoro-2-isobutoxyphenyl)ethanone

Introduction & Physicochemical Context 1-(4-Fluoro-2-isobutoxyphenyl)ethanone (CAS: 1341880-01-0) is a highly specialized fluorinated aromatic building block utilized in advanced pharmaceutical synthesis[1]. Structurally...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Context

1-(4-Fluoro-2-isobutoxyphenyl)ethanone (CAS: 1341880-01-0) is a highly specialized fluorinated aromatic building block utilized in advanced pharmaceutical synthesis[1]. Structurally, it is a lipophilic, substituted acetophenone. The presence of the isobutoxy and fluoro groups significantly increases its hydrophobicity, while the ketone moiety provides a localized polar region.

Isolating this intermediate with high chemical purity and a defined crystal size distribution (CSD) is paramount to prevent downstream catalytic poisoning and ensure consistent bulk powder flowability. Because lipophilic acetophenones are prone to "oiling out" (liquid-liquid phase separation) during rapid supersaturation, standard evaporative crystallization is often insufficient[2]. Instead, a Combined Cooling and Anti-Solvent Crystallization (CCAC) approach is the industry standard for such thermal and phase-sensitive molecules[3],[4].

Thermodynamic Profiling & Solvent Selection

A successful crystallization system requires a solvent in which the compound is highly soluble at elevated temperatures and poorly soluble at low temperatures[5]. For substituted acetophenones, short-chain alcohols (e.g., ethanol, isopropanol) or polar aprotic solvents (e.g., DMF, DMA) act as excellent primary solvents[5],[6]. Water acts as a highly effective, environmentally benign anti-solvent due to its ability to form strong hydrogen-bonded networks that exclude the lipophilic target molecule[2],[6].

Table 1: Solvent/Anti-Solvent Pair Screening for Substituted Acetophenones
Solvent SystemPrimary SolventAnti-SolventVolume Ratio (v/v)Cooling RateYield (%)Purity (HPLC Area %)
System A EthanolWater1:20.5 °C/min88.5>99.2
System B Isopropanol (IPA)Water1:20.2 °C/min91.0>99.6
System C Ethyl AcetateHeptane1:40.1 °C/min84.2>98.8

Note: System B (IPA/Water) provides the optimal balance of high yield, excellent kinetic impurity rejection, and favorable process safety.

Mechanistic Strategy: Combined Cooling and Anti-Solvent Crystallization (CCAC)

CCAC leverages two thermodynamic levers—temperature reduction and solvent composition change—to generate supersaturation.

  • Cooling Phase : Lowers the solubility boundary, bringing the solution into the Metastable Zone Width (MSZW).

  • Seeding : Introducing seed crystals strictly within the MSZW bypasses the high energy barrier of primary nucleation[2]. This prevents the sudden, uncontrolled precipitation that traps impurities within the crystal lattice (kinetic entrainment)[4].

  • Anti-Solvent Addition : Drives the yield by further reducing solubility isothermally. Controlling the addition rate is critical to maintaining supersaturation levels strictly within the MSZW, favoring crystal growth over secondary nucleation[7],[3].

CCAC_Workflow A Crude 1-(4-Fluoro-2- isobutoxyphenyl)ethanone B Dissolution in Primary Solvent (IPA at 60°C) A->B C Polish Filtration (Remove Insoluble Impurities) B->C D Controlled Cooling (0.5°C/min to 45°C) C->D E Seed Addition (1.0 wt% loading) D->E F Isothermal Hold (Desupersaturation & Growth) E->F G Anti-Solvent Addition (Water, linear dosing) F->G H Final Cooling (0.2°C/min to 5°C) G->H I Filtration & Washing (Pre-chilled IPA/Water) H->I J Vacuum Drying (40°C to constant weight) I->J

Step-by-step workflow for Combined Cooling and Anti-Solvent Crystallization (CCAC).

Step-by-Step Experimental Protocol: Batch CCAC with Seeding

Self-Validating System Note: This protocol utilizes visual and gravimetric checkpoints to ensure process integrity at every stage.

Phase 1: Dissolution and Polish Filtration
  • Charge : Weigh 100 g of crude 1-(4-Fluoro-2-isobutoxyphenyl)ethanone into a 1 L jacketed glass crystallizer equipped with an overhead pitched-blade turbine.

  • Solvent Addition : Add 500 mL (5 Volumes) of Isopropanol (IPA).

  • Heating : Ramp the internal temperature to 60 °C under moderate agitation (250 rpm).

  • Validation : Visually inspect the solution. It must be completely clear. If undissolved particulates remain, hold for an additional 15 minutes.

  • Filtration : Pass the hot solution through a pre-warmed 0.45 µm PTFE inline filter to remove insoluble impurities (dust, catalyst residues) into a clean, pre-warmed crystallizer vessel.

Phase 2: Controlled Cooling and Seeding
  • Cooling Ramp : Cool the solution from 60 °C to 45 °C at a linear rate of 0.5 °C/min.

    • Causality: A slow cooling rate prevents the system from crashing through the MSZW limit, which would trigger spontaneous primary nucleation and subsequent oiling out.

  • Seeding : At 45 °C, add 1.0 g (1.0 wt%) of pre-milled 1-(4-Fluoro-2-isobutoxyphenyl)ethanone seeds suspended in 5 mL of IPA.

  • Isothermal Hold : Maintain the suspension at 45 °C for 60 minutes.

    • Causality: This desupersaturation hold allows the seed bed to grow and consume the initial supersaturation, establishing a robust surface area for the anti-solvent phase.

MSZW_Strategy cluster_0 Supersaturation Drivers N1 Temperature Reduction N3 Metastable Zone Width (MSZW) N1->N3 N2 Anti-Solvent Dosing N2->N3 N4 Seed Addition (Bypass Primary Nucleation) N3->N4 Trigger N5 Controlled Crystal Growth (Surface Integration) N4->N5 Integration N6 Target CSD & High Purity API N5->N6

Logic of supersaturation drivers, seeding within the MSZW, and crystal growth.

Phase 3: Anti-Solvent Addition and Final Isolation
  • Anti-Solvent Dosing : Using a programmable syringe pump, add 1000 mL (10 Volumes) of purified water (pre-warmed to 45 °C) at a constant rate of 4.16 mL/min over 4 hours.

    • Causality: Linear, slow addition of the anti-solvent ensures supersaturation generation strictly matches the crystal growth rate, preventing the nucleation of fines and promoting kinetic impurity rejection[4].

  • Final Cooling : Cool the resulting slurry to 5 °C at a rate of 0.2 °C/min. Hold isothermally at 5 °C for 2 hours to maximize yield.

  • Filtration : Isolate the crystals via vacuum filtration using a Büchner funnel.

  • Washing : Wash the filter cake with 200 mL (2 Volumes) of pre-chilled (5 °C) IPA/Water mixture (1:2 v/v).

    • Validation: The wash solvent must be pre-chilled to prevent dissolution losses, and the ratio must match the final mother liquor composition to prevent shock-precipitation of impurities.

  • Drying : Transfer the wet cake to a vacuum oven. Dry at 40 °C (well below the compound's melting point) under high vacuum (<50 mbar) until a constant weight is achieved.

Scale-Up Considerations: Continuous Flow Crystallization

For industrial scale-up, transitioning from batch to continuous crystallization offers significant process intensification[3]. Utilizing a cascade of Mixed Suspension Mixed Product Removal (MSMPR) crystallizers or a Continuous Oscillatory Baffled Crystallizer (COBC) enhances spatial supersaturation homogeneity[8],[3]. Continuous processing minimizes batch-to-batch variability, prevents encrustation, and provides superior kinetic purging of structurally similar organic impurities during the isolation of substituted acetophenones[4].

Sources

Method

Application Note: Scale-Up Synthesis and Process Optimization of 1-(4-Fluoro-2-isobutoxyphenyl)ethanone

Target Audience: Process Chemists, Scale-Up Engineers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Rationale Introduction and Strategic Rationale The incorporation of fluorine into...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Scale-Up Engineers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Rationale

Introduction and Strategic Rationale

The incorporation of fluorine into organic molecules is a cornerstone strategy in modern medicinal chemistry. Due to its high electronegativity and small van der Waals radius (1.47 Å, comparable to hydrogen's 1.20 Å), fluorine substitution profoundly impacts a drug candidate's pKa, lipophilicity, and metabolic stability [1]. Consequently, fluorinated building blocks like 1-(4-Fluoro-2-isobutoxyphenyl)ethanone (CAS: 1341880-01-0) have become highly sought-after intermediates for synthesizing advanced active pharmaceutical ingredients (APIs) [2].

The conventional synthesis of this intermediate relies on a classical Williamson ether synthesis, alkylating 4-fluoro-2-hydroxyacetophenone with isobutyl bromide. At the bench scale, this is typically performed using potassium carbonate ( K2​CO3​ ) in polar aprotic solvents like dimethylformamide (DMF). However, transitioning this route to a pilot-plant scale introduces significant friction: DMF is reprotoxic, difficult to remove due to its high boiling point, and generates problematic aqueous waste streams.

To achieve a self-validating, scalable system, this application note details a transition from the classical DMF-based method to a Phase-Transfer Catalysis (PTC) biphasic system . By utilizing a Toluene/Water system with sodium hydroxide and tetrabutylammonium bromide (TBAB), we eliminate the need for hazardous polar aprotic solvents, improve the Environmental Factor (E-factor), and streamline the downstream isolation process.

Process Flow and Mechanistic Design

The causality behind the PTC approach lies in the separation of the reactive species. The phenoxide anion is generated in the aqueous phase by NaOH. TBAB, acting as the phase-transfer catalyst, forms a lipophilic ion pair with the phenoxide, shuttling it into the organic (toluene) phase where the isobutyl bromide resides. This prevents the hydrolysis of the alkyl halide and drives the SN​2 substitution to completion with minimal side reactions.

G SM 4-Fluoro-2-hydroxyacetophenone + Isobutyl Bromide Rxn Biphasic Alkylation (Toluene/Aq. NaOH, TBAB) SM->Rxn Charge Sep Phase Separation & Aqueous Wash Rxn->Sep IPC: >99% Conv. Cryst Crystallization (Heptane/IPA) Sep->Cryst Org. Layer Prod 1-(4-Fluoro-2-isobutoxyphenyl)ethanone (Pure Intermediate) Cryst->Prod Filtration

Process flow for the scalable phase-transfer catalyzed synthesis of the fluorinated intermediate.

Comparative Process Metrics

The table below summarizes the quantitative improvements achieved by migrating from the traditional batch method to the optimized PTC scale-up route.

MetricTraditional Route (Bench)Optimized PTC Route (Scale-Up)Rationale for Variance
Solvent System DMFToluene / WaterElimination of SVHC (Substance of Very High Concern).
Base K2​CO3​ (Solid suspension)20% NaOH (Aqueous)Liquid handling is superior for pilot-scale mass transfer.
Reaction Temp 80 °C85 °CToluene reflux provides inherent temperature control.
Yield (Isolated) 78%92%PTC minimizes O-alkylation vs C-alkylation side products.
Purity (HPLC) 95%>99.5%Selective crystallization from Heptane/IPA rejects impurities.
E-Factor ~45~12Drastic reduction in aqueous wash volumes and solvent mass.

Detailed Scale-Up Protocol (1.0 kg Scale)

Note: This protocol is designed for execution in a standard glass-lined reactor equipped with a retreat-curve impeller, baffle, and reflux condenser.

Step 1: Reactor Preparation and Charging
  • Charge Toluene (5.0 L) into a clean, dry 20 L jacketed reactor under a nitrogen atmosphere.

    • Causality: Toluene is chosen as the organic phase because it provides excellent solubility for the product, is immiscible with water (facilitating easy phase separation), and allows for azeotropic drying if necessary.

  • Add 4-Fluoro-2-hydroxyacetophenone (1.00 kg, 6.49 mol, 1.0 eq) to the reactor. Stir at 150 RPM until completely dissolved.

  • Add Tetrabutylammonium bromide (TBAB) (105 g, 0.32 mol, 0.05 eq).

Step 2: Biphasic Base Addition
  • Prepare a 20% w/w aqueous Sodium Hydroxide solution (1.56 kg total: 312 g NaOH in 1.25 L Water, 7.80 mol, 1.2 eq).

  • Dose the NaOH solution into the reactor over 30 minutes, maintaining the internal temperature below 30 °C.

    • Causality: The neutralization of the phenol is exothermic. Controlled dosing prevents localized hot spots that could lead to degradation of the starting material. A distinct color change (typically to a deep yellow/orange phenoxide) will be observed.

Step 3: Alkylation and In-Process Control (IPC)
  • Charge Isobutyl bromide (1.07 kg, 7.79 mol, 1.2 eq) via an addition funnel over 20 minutes.

  • Heat the jacket to achieve an internal temperature of 80–85 °C (gentle reflux). Maintain vigorous stirring (250 RPM) to ensure maximum interfacial surface area between the aqueous and organic phases.

  • Hold for 6 hours.

  • IPC Sampling: Stop stirring, allow phases to separate for 2 minutes, and sample the upper organic layer. Analyze via HPLC (UV 254 nm). The reaction is deemed complete when the unreacted 4-fluoro-2-hydroxyacetophenone is <1.0% (Area%).

Step 4: Workup and Phase Separation
  • Cool the reactor to 40 °C.

  • Stop agitation and allow the biphasic mixture to settle for 30 minutes.

  • Separate and discard the lower aqueous layer (contains NaBr, TBAB, and residual NaOH).

  • Wash the organic layer with 5% aqueous HCl (2.0 L) to neutralize any trace base, followed by a final wash with deionized water (2.0 L).

    • Causality: Removing residual base is critical before concentration to prevent base-catalyzed aldol condensation of the acetophenone product during heating.

Step 5: Solvent Exchange and Crystallization
  • Concentrate the organic layer under reduced pressure (150 mbar, jacket 60 °C) to a residual volume of approximately 1.5 L.

  • Charge n-Heptane (4.0 L) and Isopropanol (IPA) (0.2 L) to the reactor. Heat to 70 °C to achieve a clear solution.

    • Causality: The addition of a small amount of IPA (an anti-solvent modifier) prevents the product from "oiling out" and promotes the formation of well-defined, filterable crystals.

  • Cool the reactor linearly to 5 °C over 4 hours. Seed crystals may be added at 45 °C if spontaneous nucleation does not occur.

  • Filter the resulting slurry via a Nutsche filter. Wash the filter cake with cold n-Heptane (1.0 L).

  • Dry the product in a vacuum oven at 40 °C until constant weight is achieved.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.
  • Fuhrmann, E., & Talbiersky, J. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development.
  • Han, J., et al. (2022). Fluorine in Medicinal Chemistry: In Perspective to COVID-19. ACS Omega.
Application

In Vitro Assay Preparation with 1-(4-Fluoro-2-isobutoxyphenyl)ethanone: A 19F NMR Fragment-Based Screening Protocol

Executive Summary & Scientific Rationale In the landscape of early-stage drug development, Fragment-Based Drug Discovery (FBDD) has emerged as a highly efficient strategy for sampling chemical space. The compound 1-(4-Fl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

In the landscape of early-stage drug development, Fragment-Based Drug Discovery (FBDD) has emerged as a highly efficient strategy for sampling chemical space. The compound 1-(4-Fluoro-2-isobutoxyphenyl)ethanone (CAS: 1341880-01-0) serves as an optimal fluorinated building block for these campaigns[1]. With a molecular weight of 210.24 Da, it strictly adheres to the "Rule of 3" for fragment libraries, while its isobutoxy and acetyl moieties provide versatile hydrophobic and hydrogen-bonding vectors for probing protein binding pockets.

The inclusion of a fluorine atom in this molecule allows it to function as a highly sensitive nuclear magnetic resonance (NMR) spy. Because fluorine is virtually absent in biological macromolecules, 2[2]. This application note details a comprehensive, self-validating in vitro protocol for utilizing 1-(4-Fluoro-2-isobutoxyphenyl)ethanone in a ligand-observed 19F NMR screening assay.

Physicochemical & Structural Profiling

Before initiating the assay, it is critical to understand the physical parameters of the fragment, as these dictate solubility, multiplexing capacity, and target interaction potential.

Table 1: Physicochemical Profile of 1-(4-Fluoro-2-isobutoxyphenyl)ethanone

ParameterValueFBDD Relevance
CAS Number 1341880-01-0Unique identifier for procurement and library registration[1].
Molecular Weight 210.24 g/mol Ideal size (< 300 Da) to achieve high ligand efficiency upon binding[1].
Chemical Formula C12H15FO2Contains a single 19F reporter atom, yielding a distinct NMR resonance.
H-Bond Acceptors 2 (Carbonyl, Ether)Facilitates targeted hydrogen bonding within "fluorophilic" protein pockets.
Rotatable Bonds 4Permits conformational flexibility to adapt to the target's active site architecture.

Mechanistic Causality: The Physics of T2​ Relaxation

This protocol relies on the physical phenomenon of transverse relaxation ( T2​ ). In an aqueous buffer, a small, free fragment like 1-(4-Fluoro-2-isobutoxyphenyl)ethanone tumbles rapidly, resulting in a long T2​ relaxation time and a sharp, high-intensity 19F NMR peak.

When the fragment binds to a massive macromolecule (e.g., a 50 kDa target protein), the fragment-protein complex tumbles slowly. This slow tumbling drastically accelerates the relaxation rate ( R2​=1/T2​ ), causing the NMR signal to broaden and decrease in intensity. By applying a3, we can filter out broad background signals and selectively measure this line broadening to detect weak fragment-protein interactions ( Kd​ in the μ M to mM range)[3].

Experimental Workflow & Self-Validating Protocol

FBDD_Workflow cluster_0 Phase 1: Library & Cocktail Assembly cluster_1 Phase 2: Assay Setup & NMR Acquisition cluster_2 Phase 3: Hit Deconvolution & Validation Prep Fragment Preparation 1-(4-Fluoro-2-isobutoxyphenyl)ethanone (100 mM in DMSO-d6) Cocktail Cocktail Assembly Multiplex 10 Fragments (Δδ > 0.5 ppm separation) Prep->Cocktail Protein Target Incubation Add 10-50 µM Target Protein (Buffer + 10% D2O + 0.01% Triton X-100) Cocktail->Protein NMR 19F NMR CPMG Sequence Measure T2 Relaxation Rates (τ_CPMG = 1-2 ms) Protein->NMR Analysis Spectral Analysis Identify Line Broadening (ΔR2 > 20%) NMR->Analysis Ortho Self-Validation System Competition Assay with Known Binder Analysis->Ortho

Figure 1: 19F NMR Ligand-Based Fragment Screening Workflow.

Phase 1: Fluorinated Fragment Cocktail Assembly

Objective: Prepare a multiplexed screening library to maximize throughput without compromising spectral resolution.

  • Stock Preparation : Dissolve 1-(4-Fluoro-2-isobutoxyphenyl)ethanone in 100% anhydrous DMSO-d6 to a final concentration of 100 mM.

    • Causality: DMSO-d6 prevents proton exchange and ensures complete solubilization. A highly concentrated stock is mandatory so that the final assay DMSO concentration remains below 2% v/v, thereby4[4].

  • Multiplexing : Combine 1-(4-Fluoro-2-isobutoxyphenyl)ethanone with 9 other fluorinated fragments.

    • Causality: To prevent signal overlap during line broadening, select fragments such that their isotropic chemical shifts ( δ ) are separated by at least Δδ>0.5 ppm[5].

  • Working Cocktail : Dilute the mixture into the assay buffer to achieve a final concentration of 50 µM per fragment.

Phase 2: Target Protein & Assay Buffer Preparation

Objective: Establish a stable, physiologically relevant environment for protein-ligand interaction.

  • Buffer Formulation : Prepare 50 mM Tris-HCl, 150 mM NaCl, pH 7.4. Ensure the buffer is strictly free of paramagnetic impurities (e.g., Fe3+, Mn2+), which would artificially shorten T2​ and cause false positives.

  • Additives : Supplement the buffer with 10% D2O and 0.01% Triton X-100.

    • Causality: D2O provides the necessary deuterium lock signal for the NMR spectrometer. Triton X-100 is a non-ionic detergent critical for preventing promiscuous, non-specific fragment aggregation, ensuring that any binding observed is genuine[2].

  • Protein Addition : Introduce the target protein to a final concentration of 10 µM.

Phase 3: 19F NMR CPMG Data Acquisition

Objective: Measure the transverse relaxation ( T2​ ) to detect binding states.

  • Spectrometer Setup : Utilize a 500 MHz or 600 MHz NMR spectrometer equipped with a 19F-tuned cryoprobe.

  • Pulse Sequence : Apply a Carr-Purcell-Meiboom-Gill (CPMG) spin-echo pulse sequence with 1H decoupling.

    • Causality: 1H decoupling collapses the 19F multiplet of 1-(4-Fluoro-2-isobutoxyphenyl)ethanone into a sharp singlet, maximizing the signal-to-noise ratio. The CPMG sequence filters out broad background resonances and isolates the relaxation shift of the bound fragment[3].

  • Parameters : Set the delay between 180° pulses ( τCPMG​ ) to 1-2 ms, with a total relaxation period of 40-80 ms[5].

Phase 4: Hit Deconvolution & The Self-Validation System

Objective: Confirm specific binding and eliminate false positives through an internal control loop.

  • Primary Analysis : Overlay the reference spectrum (cocktail without protein) with the test spectrum (cocktail with protein). Identify if 1-(4-Fluoro-2-isobutoxyphenyl)ethanone exhibits significant signal broadening ( ΔR2​>20% ).

  • Self-Validation (Competition Assay) : To prove the hit is a true active-site binder and not a non-specific aggregator, spike the NMR tube with 50 µM of a known, high-affinity competitive inhibitor.

    • Causality: The high-affinity competitor will displace the weakly binding fragment from the active site. If the broadened 19F signal of 1-(4-Fluoro-2-isobutoxyphenyl)ethanone reverts to a sharp singlet, specific active-site binding is unequivocally validated[2]. If the signal remains broad, the binding is non-specific, and the hit is discarded.

Quantitative Data Interpretation

The success of the assay is determined by comparing the relaxation states across the validation steps.

Table 2: Typical 19F NMR Screening Parameters & Expected Outcomes

Experimental Condition19F Signal State T2​ Relaxation TimeMechanistic Interpretation
Fragment Cocktail (Buffer Only) Sharp SingletLong (> 500 ms)Free fragment (Rapid tumbling state)
Cocktail + Target Protein Broadened PeakShort (< 50 ms)Bound fragment (Slow tumbling state)
Cocktail + Protein + Competitor Sharp Singlet RestoredLong (> 500 ms)Specific active-site binding validated
Cocktail + Non-Target Protein Sharp SingletLong (> 500 ms)Control: No non-specific binding occurred

References

  • Title : 1-(4-Fluoro-2-isobutoxyphenyl)ethanone Product Details Source : EvitaChem URL :[1]

  • Title : Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery Source : MDPI (Molecules) URL :[2]

  • Title : A beginner's guide to 19F NMR and its role in drug screening Source : Canadian Science Publishing URL :[3]

  • Title : Fragment Based Drug Discovery: Practical Implementation Based on 19F NMR Spectroscopy Source : Journal of Medicinal Chemistry URL :[4]

  • Title : Design and NMR-Based Screening of LEF, a Library of Chemical Fragments with Different Local Environment of Fluorine Source : ACS Publications URL :[5]

Sources

Method

Topic: Mass Spectrometry Sample Preparation and Analysis of 1-(4-Fluoro-2-isobutoxyphenyl)ethanone

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the preparation of 1-(4-Fluoro-2-isobutoxyphenyl)ethanone samples for mass spec...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the preparation of 1-(4-Fluoro-2-isobutoxyphenyl)ethanone samples for mass spectrometric analysis. As a substituted acetophenone, this small molecule possesses structural features—a ketone, a fluorophenyl group, and an isobutoxy ether linkage—that dictate a specific set of considerations for achieving high-quality, reproducible data. This application note details three distinct, field-proven sample preparation protocols: "Dilute and Shoot," Protein Precipitation, and Solid-Phase Extraction (SPE). The rationale behind each protocol is explained, empowering researchers to select the most appropriate method based on sample matrix complexity and analytical objectives. Furthermore, recommended starting parameters for Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) are provided to facilitate rapid method development.

Introduction

1-(4-Fluoro-2-isobutoxyphenyl)ethanone is a fluorinated aromatic ketone. Compounds of this class are of significant interest in medicinal chemistry and drug development due to their potential as synthetic intermediates for pharmacologically active molecules. The incorporation of fluorine can enhance metabolic stability and binding affinity.[1] Accurate and sensitive quantification by mass spectrometry is therefore critical for pharmacokinetic studies, metabolite identification, and quality control.

The primary challenge in small molecule analysis is the sample matrix, which can contain interfering substances like proteins, salts, and phospholipids.[2][3] These interferences can suppress the analyte signal, contaminate the instrument, and lead to unreliable results.[3] Consequently, robust sample preparation is not merely a preliminary step but a critical determinant of analytical success.[3] This guide provides a scientifically grounded framework for preparing 1-(4-Fluoro-2-isobutoxyphenyl)ethanone for analysis, ensuring both data integrity and instrument longevity.

Analyte Properties and Strategic Considerations

While specific experimental data for 1-(4-Fluoro-2-isobutoxyphenyl)ethanone is not widely published, its chemical properties can be reliably inferred from its structure and analogous compounds. These properties are pivotal in designing an effective sample preparation and analysis strategy.

PropertyValue (Predicted/Calculated)Rationale & Implication for MS Analysis
Molecular Formula C₁₂H₁₅FO₂Calculated from the chemical structure.
Molecular Weight 210.25 g/mol Essential for setting the mass spectrometer's detection parameters.
Polarity (XLogP3-AA) ~3.0 - 3.5 (Estimated)Based on similar structures like 1-(4-butoxyphenyl)ethanone (XLogP3: 2.9).[4] This moderate lipophilicity suggests good retention on reversed-phase (e.g., C18) chromatography columns and suitability for Solid-Phase Extraction (SPE).
Key Structural Features Ketone, Ether, Aromatic RingThe ketone's carbonyl group is readily protonated, making positive mode Electrospray Ionization ([M+H]⁺) the preferred method.[5]
Solubility Sparingly soluble in water; Soluble in organic solvents (e.g., Methanol, Acetonitrile).Dictates the choice of solvents for sample dissolution, extraction, and mobile phases. Use of HPLC or LC-MS grade solvents is mandatory to avoid contamination.[6]

Selecting the Right Sample Preparation Strategy

The choice of a sample preparation technique is governed by the complexity of the sample matrix and the required sensitivity of the assay.[7] A decision-making workflow is presented below to guide the user toward the optimal protocol.

G cluster_legend Legend l_start Start/End l_decision Decision l_process Process start Start: Sample Received decision1 Is the matrix complex? (e.g., plasma, tissue) start->decision1 decision2 Is high analyte concentration needed? decision1->decision2 Yes proc_dilute Use Protocol 1: Dilute and Shoot decision1->proc_dilute No (e.g., urine, buffer) proc_ppt Use Protocol 2: Protein Precipitation decision2->proc_ppt No proc_spe Use Protocol 3: Solid-Phase Extraction (SPE) decision2->proc_spe Yes end_analysis Proceed to LC-MS Analysis proc_dilute->end_analysis proc_ppt->end_analysis proc_spe->end_analysis

Caption: Decision workflow for selecting a sample preparation protocol.

Strategy 1: Dilute and Shoot

This method is the simplest and fastest, best suited for clean matrices like urine or buffered solutions where the analyte concentration is high and matrix components are minimal.[8]

  • Principle: The sample is simply diluted with a solvent compatible with the LC mobile phase to reduce viscosity and bring the analyte concentration into the linear range of the instrument.

  • Advantages: High throughput, low cost, and minimal sample manipulation.

  • Limitations: Does not remove matrix interferences, which can lead to ion suppression and contaminate the MS source over time. Not suitable for complex matrices like plasma or serum.[7]

Strategy 2: Protein Precipitation (PPT)

This is a common method for removing the bulk of proteins from biological fluids such as plasma or serum.[8]

  • Principle: A water-miscible organic solvent (typically acetonitrile) is added to the sample, disrupting the solvation of proteins and causing them to precipitate. The analyte remains in the supernatant.

  • Advantages: Simple, fast, and effectively removes most proteins, preventing column clogging.[8]

  • Limitations: Does not effectively remove other matrix components like phospholipids or salts, which can still cause ion suppression. It also dilutes the sample, which may be an issue for low-concentration analytes.

Strategy 3: Solid-Phase Extraction (SPE)

SPE is the most powerful technique for cleaning complex samples and concentrating the analyte of interest.[2][8]

  • Principle: The sample is passed through a solid sorbent bed that retains the analyte based on chemical affinity. Interfering components are washed away, and the purified analyte is then eluted with a small volume of a strong solvent.[8] For a moderately lipophilic compound like 1-(4-Fluoro-2-isobutoxyphenyl)ethanone, a reversed-phase (e.g., C18) sorbent is ideal.

  • Advantages: Provides the cleanest extracts, removes a wide range of interferences (proteins, salts, phospholipids), and can concentrate the analyte, significantly improving sensitivity.[7]

  • Limitations: More time-consuming and expensive than other methods; requires careful method development.

Recommended LC-MS Starting Parameters

The following parameters are provided as a robust starting point for method development. Optimization will likely be required for specific applications.

ParameterRecommended SettingRationale
LC Column C18, 2.1 x 50 mm, 1.8 µmA standard reversed-phase column for small molecule analysis.
Mobile Phase A Water with 0.1% Formic AcidFormic acid aids in the protonation of the analyte in the ESI source, enhancing the [M+H]⁺ signal.
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile is a common organic solvent for reversed-phase chromatography.
Gradient 5% to 95% B over 5 minutesA generic gradient to elute compounds of moderate polarity.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column.
Injection Volume 5 µLA standard volume to avoid overloading the column.
MS Ionization Electrospray Ionization (ESI), Positive ModeESI is a soft ionization technique suitable for polar to moderately polar small molecules.[5][9] Positive mode is chosen to form the [M+H]⁺ adduct on the ketone.
Capillary Voltage 3.5 kVA typical starting voltage for ESI.
Gas Temperature 300 °CFacilitates desolvation of the ESI droplets.
Gas Flow 10 L/minAssists in desolvation and prevents solvent clusters.
Monitored Ion m/z 211.12 (for [M+H]⁺)The calculated exact mass of the protonated molecule.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Dilute and Shoot Workflow

G start 1. Sample Aliquot (e.g., 50 µL) step2 2. Add Dilution Solvent (e.g., 450 µL of 50:50 ACN:H₂O) start->step2 step3 3. Vortex (30 seconds) step2->step3 step4 4. Transfer to Autosampler Vial step3->step4 end_analysis 5. Inject into LC-MS step4->end_analysis

Caption: Workflow for the Dilute and Shoot protocol.

  • Pipette 50 µL of the sample (e.g., urine) into a 1.5 mL microcentrifuge tube.

  • Add 450 µL of dilution solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid). This represents a 1:10 dilution.

  • Vortex the tube for 30 seconds to ensure homogeneity.

  • If any particulates are visible, centrifuge at 14,000 x g for 5 minutes and transfer the supernatant to an autosampler vial.[6]

  • Inject into the LC-MS system.

Protocol 2: Protein Precipitation Workflow

G start 1. Plasma Aliquot (e.g., 100 µL) step2 2. Add Cold Acetonitrile (e.g., 300 µL) start->step2 step3 3. Vortex (1 minute) step2->step3 step4 4. Centrifuge (14,000 x g, 10 min) step3->step4 step5 5. Collect Supernatant and Transfer to Vial step4->step5 end_analysis 6. Inject into LC-MS step5->end_analysis

Caption: Workflow for the Protein Precipitation protocol.

  • Pipette 100 µL of the sample (e.g., plasma) into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile (a 1:3 ratio of sample to solvent is common).

  • Vortex vigorously for 1 minute to ensure complete protein denaturation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the clear supernatant to an autosampler vial, avoiding the protein pellet.

  • Inject into the LC-MS system.

Protocol 3: Solid-Phase Extraction (SPE) Workflow

G cluster_spe SPE Cartridge (C18) step1 1. Condition (1 mL Methanol) step2 2. Equilibrate (1 mL Water) step1->step2 step3 3. Load Sample (Pre-treated Plasma) step2->step3 step4 4. Wash (1 mL 5% Methanol in Water) step3->step4 step5 5. Elute (0.5 mL Acetonitrile) step4->step5 end_analysis 6. Evaporate & Reconstitute, then Inject into LC-MS step5->end_analysis

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Reaction Optimization for 1-(4-Fluoro-2-isobutoxyphenyl)ethanone Synthesis

Welcome to the Technical Support Center. This guide is engineered for research scientists and drug development professionals tasked with synthesizing 1-(4-Fluoro-2-isobutoxyphenyl)ethanone , a critical fluorinated buildi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for research scientists and drug development professionals tasked with synthesizing 1-(4-Fluoro-2-isobutoxyphenyl)ethanone , a critical fluorinated building block and pharmaceutical intermediate.

The standard synthetic route for this molecule involves the O -alkylation of 1-(4-fluoro-2-hydroxyphenyl)ethanone with isobutyl bromide via a Williamson ether synthesis. While conceptually straightforward, the specific steric profile of the alkylating agent often leads to poor yields, sluggish kinetics, and undesired side reactions if the conditions are not rigorously optimized.

🔬 Troubleshooting Guide & FAQs

Q1: Why is the O -alkylation of 1-(4-fluoro-2-hydroxyphenyl)ethanone with isobutyl bromide proceeding so slowly (<20% conversion after 24 hours)? A1: The bottleneck lies in the steric profile of your electrophile. While isobutyl bromide is technically a primary alkyl halide, it possesses a β -branch (a tertiary carbon immediately adjacent to the reacting center). This branching creates significant steric hindrance in the required SN​2 transition state, severely retarding the reaction rate compared to unbranched primary halides. Solution: Implement an in situ Finkelstein reaction by adding a catalytic amount of Potassium Iodide (KI) (0.1 - 0.2 equivalents). The soluble iodide acts as a highly nucleophilic shuttle, converting the sluggish isobutyl bromide into a highly reactive isobutyl iodide intermediate, which is then rapidly consumed by the phenoxide nucleophile[1].

Q2: I increased the temperature and switched to Sodium Hydride (NaH) to force the reaction, but now I am seeing gas evolution and recovering mostly unreacted starting phenol. What went wrong? A2: By using a strong, non-nucleophilic base like NaH at elevated temperatures, you have shifted the mechanistic pathway from SN​2 substitution to E2 elimination. The phenoxide (or the hydride itself) abstracts a β -hydrogen from the isobutyl bromide, generating isobutylene gas and a bromide ion, leaving your phenol unalkylated. Solution: Downgrade your base strength. Use a mild inorganic base like Potassium Carbonate ( K2​CO3​ ) or Cesium Carbonate ( Cs2​CO3​ ). These bases are perfectly sufficient to deprotonate the acidic phenol (pKa ~10) without being strong enough to promote the competitive E2 elimination of the β -branched halide[2].

Q3: Which solvent system provides the best balance of solubility and reaction rate for this specific transformation? A3: Polar aprotic solvents are mandatory for this transformation. N,N-Dimethylformamide (DMF) is the gold standard here. It completely dissolves the K2​CO3​ / phenol complex and leaves the phenoxide anion highly "naked" and reactive by selectively solvating the potassium cation. Acetone can be used if lower temperatures are required, but DMF at 70°C provides the optimal kinetic profile when combined with a KI catalyst[1].

📊 Optimization Data Matrix

The following table summarizes the causality between experimental condition choices and the resulting reaction efficiency.

BaseSolventAdditiveTemp (°C)Time (h)Yield (%)Mechanistic Observation
NaH (2.0 eq)THFNone6524< 10%Major E2 elimination (isobutylene gas observed).
K2​CO3​ (2.0 eq)AcetoneNone564835%Sluggish SN​2 due to β -branching steric hindrance.
K2​CO3​ (2.0 eq)DMFNone702455%Moderate conversion; incomplete reaction.
K2​CO3​ (2.0 eq) DMF KI (0.2 eq) 70 8 > 92% Rapid SN​2 via isobutyl iodide intermediate.

⚙️ Optimized Experimental Protocol

This self-validating protocol ensures maximum yield while minimizing purification bottlenecks.

Step 1: Deprotonation

  • In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-(4-fluoro-2-hydroxyphenyl)ethanone (1.0 equiv, 10.0 mmol) in anhydrous DMF (20 mL).

  • Add finely powdered, anhydrous Potassium Carbonate ( K2​CO3​ , 2.0 equiv, 20.0 mmol).

  • Stir the suspension vigorously at room temperature for 30 minutes. Self-Validation Check: The solution will transition to a deep yellow/orange color, confirming the quantitative formation of the phenoxide anion.

Step 2: Catalyzed Alkylation 4. Add Potassium Iodide (KI, 0.2 equiv, 2.0 mmol) to the mixture. 5. Add isobutyl bromide (1.5 equiv, 15.0 mmol) dropwise via syringe. 6. Attach a reflux condenser and heat the reaction mixture to 70°C in an oil bath for 8 hours. Monitor reaction progression via TLC (Hexanes/EtOAc 4:1) or LC-MS.

Step 3: Work-up and Isolation 7. Cool the mixture to room temperature. Quench the reaction by pouring it into 100 mL of ice-cold distilled water. 8. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). 9. Critical Step: Wash the combined organic layers with 5% aqueous LiCl (3 x 30 mL). Causality: DMF is highly soluble in EtOAc; the LiCl wash efficiently strips residual DMF into the aqueous phase, preventing contamination of the final product. 10. Wash with brine (50 mL), dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude 1-(4-Fluoro-2-isobutoxyphenyl)ethanone. Purify via flash chromatography if analytical purity is required.

🗺️ Mechanistic Workflow Visualization

G SM Starting Materials: 1-(4-Fluoro-2-hydroxyphenyl)ethanone + Isobutyl Bromide Cat Catalyst: KI (Finkelstein) Generates Isobutyl Iodide SM->Cat Add KI NoCat No Catalyst Slow SN2 SM->NoCat Direct BaseStrong Strong Base (e.g., NaH) Promotes E2 Cat->BaseStrong Sub-optimal BaseMild Mild Base (e.g., K2CO3) Favors SN2 Cat->BaseMild Optimal NoCat->BaseMild Low Yield Side Side Product: Isobutylene (Gas) + Unreacted Phenol BaseStrong->Side E2 Pathway Prod Target Product: 1-(4-Fluoro-2-isobutoxyphenyl)ethanone BaseMild->Prod SN2 Pathway

Mechanistic pathway and condition optimization for the O-alkylation of 2-hydroxyacetophenones.

📚 References

  • Organic Chemistry 12th Wiley - PDF eBook , gordon.edu.

  • WO2016141003A1 - Processes and intermediates for the preparation of pimavanserin , google.com. 1

  • Application Notes and Protocols: 2-Hydroxy-4-Methoxybenzaldehyde as a Versatile Precursor for Heterocyclic Compound Synthesis , benchchem.com. 2

Sources

Optimization

Technical Support Center: Resolving Solubility Issues with 1-(4-Fluoro-2-isobutoxyphenyl)ethanone

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, formulation scientists, and drug development professionals overcome the specific physicochemical...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, formulation scientists, and drug development professionals overcome the specific physicochemical hurdles associated with 1-(4-Fluoro-2-isobutoxyphenyl)ethanone .

This compound features a highly lipophilic fluorinated aromatic ring, a bulky isobutoxy group, and an acetophenone core. Because it lacks ionizable functional groups, it presents classic "grease ball" solubility challenges (BCS Class II/IV behavior), meaning its aqueous solubility is limited by poor solvation rather than high crystal lattice energy.

Below is a comprehensive troubleshooting guide, validated protocols, and a decision-making workflow to ensure your assays and in vivo studies succeed.

Part 1: Troubleshooting FAQs

Q1: Why does 1-(4-Fluoro-2-isobutoxyphenyl)ethanone precipitate immediately when my DMSO stock is added to the aqueous assay buffer? A: This is caused by a phenomenon known as "solvent-shift nucleation." The compound is highly soluble in aprotic solvents like DMSO due to its non-polar nature[1]. However, when introduced to an aqueous buffer, the DMSO rapidly diffuses into the bulk water. The highly lipophilic acetophenone derivative is suddenly left in a supersaturated state in a highly polar environment, driving rapid crystallization. Solution: To prevent this, pre-dilute your DMSO stock in a transitional co-solvent or surfactant (e.g., PEG 400 or 0.1% Tween 80) before introducing it to the aqueous phase. Alternatively, keep the final DMSO concentration strictly below 1% and ensure rapid, vortex-assisted mixing during addition.

Q2: Can I adjust the pH of my buffer or form a salt to improve its solubility? A: No. Unlike many pharmaceutical APIs, 1-(4-Fluoro-2-isobutoxyphenyl)ethanone is entirely non-ionizable within the physiological pH range (pH 1–10). It lacks acidic protons (like carboxylic acids) or basic functional groups (like amines). Therefore, standard chemical modifications such as salt formation or pH buffering will not alter its thermodynamic solubility. You must rely entirely on physical formulation modifications[2].

Q3: We are dosing animals intravenously (IV). How do I formulate this without causing capillary blockage or hemolysis? A: The most authoritative approach for parenteral delivery of highly lipophilic, non-ionizable compounds is inclusion complexation using cyclodextrins[3]. Specifically, Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) should be used. The hydrophobic interior cavity of the cyclodextrin encapsulates the bulky isobutoxy and fluorophenyl moieties, while the hydrophilic exterior maintains aqueous solubility[4]. This shields the lipophilic drug from the aqueous blood environment, preventing precipitation upon injection.

Q4: For oral formulation development, should I pursue a lipid-based system or an Amorphous Solid Dispersion (ASD)? A: Both are viable, but Amorphous Solid Dispersions (ASDs) are generally the most robust starting point for scaling. By molecularly dispersing the drug within a hydrophilic polymer matrix (such as HPMC or PVP-VA), you bypass the thermodynamic barrier of the compound's crystalline state, significantly enhancing the dissolution rate[2][5]. If the compound exhibits a low melting point (typical for bulky, asymmetric acetophenones), a Self-Microemulsifying Drug Delivery System (SMEDDS) utilizing its high lipid solubility may also yield excellent lymphatic absorption.

Part 2: Quantitative Data & Strategy Comparison

To facilitate rapid decision-making, the following table synthesizes the expected performance of various solubility enhancement strategies for lipophilic acetophenone derivatives.

Formulation StrategyPrimary Mechanism of ActionRecommended Excipients / CarriersExpected Solubility Enhancement Factor*Best Application Phase
Co-solvency Lowers dielectric constant of the solvent mixture.DMSO, PEG 400, Ethanol10x – 50xIn vitro HTS, Cell-based assays
Cyclodextrin Complexation Host-guest encapsulation of the hydrophobic moiety[3].HP-β-CD, SBE-β-CD50x – 200xIn vivo Parenteral (IV/IP), Ophthalmic
Amorphous Solid Dispersion Molecular dispersion; bypasses crystal lattice energy[5].HPMC, PVP, Soluplus100x – 500xIn vivo Oral (Solid dosage forms)
Lipid-Based (SEDDS) Solubilization in lipid micelles; promotes lymphatic transport.Labrasol, Tween 80, Cremophor EL50x – 300xIn vivo Oral (Liquid-filled capsules)

*Enhancement factors are estimates based on structurally similar non-ionizable BCS Class II fluorinated aromatic ketones.

Part 3: Validated Experimental Protocols

The following protocols are designed as self-validating systems. Causality is built into the steps to ensure you understand why a step is critical to the integrity of your data.

Protocol A: Phase-Solubility Profiling (Higuchi-Connors Method)

Purpose: To determine the stoichiometric ratio and stability constant of the 1-(4-Fluoro-2-isobutoxyphenyl)ethanone / Cyclodextrin inclusion complex.

  • Preparation of Host Solutions: Prepare a series of aqueous solutions containing increasing concentrations of HP-β-CD (e.g., 0, 5, 10, 20, 50, and 100 mM) in purified water or a standard PBS buffer (pH 7.4).

  • API Addition: Add an excess amount of 1-(4-Fluoro-2-isobutoxyphenyl)ethanone (approx. 10 mg/mL) to each vial. Causality: An excess must be visible as undissolved solid to ensure the system reaches true thermodynamic saturation[1].

  • Equilibration (Self-Validation Step): Seal the vials and place them in a thermostatic shaker at 25°C. Shake for 48 hours. Validation Check: Extract a micro-sample at 24 hours and 48 hours. If the concentration matches, thermodynamic equilibrium has been achieved. If the 48h sample is higher, continue shaking until concentrations plateau.

  • Phase Separation: Centrifuge the suspensions at 10,000 rpm for 15 minutes. Filter the supernatant through a 0.45 µm PTFE syringe filter . Causality: Do NOT use Nylon or Cellulose Acetate filters. Highly lipophilic compounds like this will adsorb to nylon membranes, yielding artificially low solubility readings.

  • Quantification: Dilute the filtrate appropriately and quantify the dissolved API using RP-HPLC with UV detection (monitoring the acetophenone chromophore at ~254 nm).

Protocol B: Preparation of Amorphous Solid Dispersion (Solvent Evaporation)

Purpose: To create a physically stable, highly soluble powder for oral dosing.

  • Co-Dissolution: Dissolve 1-(4-Fluoro-2-isobutoxyphenyl)ethanone and a hydrophilic polymer (e.g., PVP-VA 64) in a common volatile solvent (e.g., Ethanol/Dichloromethane 1:1 v/v) at a 1:3 drug-to-polymer mass ratio. Ensure complete visual dissolution.

  • Solvent Evaporation: Remove the solvent rapidly using a rotary evaporator set to 40°C under reduced pressure until a solid film forms[5]. Causality: Rapid evaporation prevents the drug molecules from organizing into a crystal lattice, forcing them to freeze in an amorphous state within the polymer chains.

  • Secondary Drying (Critical Step): Place the solid dispersion in a vacuum oven at 30°C for 24 hours. Causality: Residual organic solvent acts as a plasticizer, which lowers the glass transition temperature (Tg) of the polymer. If not removed, the increased molecular mobility will cause the API to prematurely recrystallize during storage[5].

  • Milling & Characterization: Gently mill the film into a powder. Validate the amorphous nature using Differential Scanning Calorimetry (DSC) by confirming the absence of the drug's characteristic melting endotherm.

Part 4: Formulation Decision Workflow

FormulationWorkflow Start 1-(4-Fluoro-2-isobutoxyphenyl)ethanone Solubility Bottleneck Assess Physicochemical Profiling (Non-ionizable, High LogP) Start->Assess AppType Determine Target Application Assess->AppType pH/Salt strategies not applicable InVitro In Vitro / HTS Assays AppType->InVitro InVivo In Vivo / Preclinical Dosing AppType->InVivo Cosolvent Co-solvent & Surfactant System (DMSO, PEG 400, Tween 80) InVitro->Cosolvent Prevent solvent-shift precipitation Route Select Delivery Route InVivo->Route Parenteral Parenteral (IV/IP) Route->Parenteral Oral Oral Delivery Route->Oral Cyclo Inclusion Complexation (HP-β-CD / SBE-β-CD) Parenteral->Cyclo Avoid hemolysis & capillary blocking ASD Amorphous Solid Dispersion (HPMC, PVP-VA) Oral->ASD Overcome crystal lattice energy Lipid Lipid-Based Formulation (SEDDS / SMEDDS) Oral->Lipid Enhance lymphatic absorption

Decision tree for resolving solubility issues of non-ionizable lipophilic acetophenone derivatives.

Sources

Troubleshooting

Technical Support Center: Optimization &amp; Troubleshooting for 1-(4-Fluoro-2-isobutoxyphenyl)ethanone Synthesis

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that scaling up intermediate synthesis requires more than just mixing reagents; it requires a deep mechanistic u...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that scaling up intermediate synthesis requires more than just mixing reagents; it requires a deep mechanistic understanding of competing pathways.

The synthesis of 1-(4-Fluoro-2-isobutoxyphenyl)ethanone via the O-alkylation of 1-(4-fluoro-2-hydroxyphenyl)ethanone with an isobutyl halide is a classic Williamson ether synthesis[1]. However, this specific transformation is notoriously prone to yield-killing byproducts due to the ambident nature of the starting material and the steric hindrance of the alkylating agent.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to ensure high-fidelity O-alkylation.

Reaction Pathway & Byproduct Analysis

G SM Starting Materials: 1-(4-Fluoro-2-hydroxyphenyl)ethanone + Isobutyl Bromide Desired Target Molecule: 1-(4-Fluoro-2-isobutoxyphenyl)ethanone (SN2 O-Alkylation) SM->Desired Mild Base (K2CO3), DMF, KI (70°C) ByP1 Byproduct 1: Aldol Condensation Dimers (Enolate Addition) SM->ByP1 Strong Base (NaOH/NaH) ByP2 Byproduct 2: Isobutylene Gas + Unreacted Phenol (E2 Elimination) SM->ByP2 High Temp (>90°C) / No Catalyst

Reaction pathways illustrating desired O-alkylation vs. competitive byproduct formation.

Frequently Asked Questions (Troubleshooting Guide)
Q1: Why am I seeing a complex mixture of high-molecular-weight impurities (dimers/chalcones) instead of my product?

Mechanistic Cause: You are likely using a base that is too strong (e.g., Sodium Hydroxide or Sodium Hydride). The starting material, 1-(4-fluoro-2-hydroxyphenyl)ethanone, contains an acetyl group with acidic α -protons (pKa ~19). Strong bases will deprotonate these protons to form a ketone enolate, which subsequently attacks the carbonyl group of another starting material molecule. This triggers a base-catalyzed self-aldol condensation, leading to chalcone-like dimers[2]. The Fix: Switch to a milder base like Potassium Carbonate (K 2​ CO 3​ ). The conjugate acid of K 2​ CO 3​ (bicarbonate) has a pKa of ~10.3. This is perfectly tuned to quantitatively deprotonate the phenol (pKa ~10) to form the highly nucleophilic phenoxide, without touching the ketone α -protons, completely shutting down the aldol pathway[3][4].

Q2: My conversion is stalled at 50%, and I am observing gas evolution during the reaction. What is happening?

Mechanistic Cause: The gas you are observing is isobutylene, formed via E2 elimination. While isobutyl bromide is a primary alkyl halide (which typically favors S N​ 2), it is highly branched at the β -carbon. This β -branching introduces severe steric hindrance, blocking the backside attack required for S N​ 2 substitution. Consequently, the activation energy for S N​ 2 is raised, allowing the phenoxide to act as a base rather than a nucleophile, stripping a β -proton and causing E2 elimination[1][5]. The Fix: Lower the reaction temperature to 70°C to thermally suppress the E2 pathway, and add a catalytic amount of Potassium Iodide (KI)[3].

Q3: How does adding Potassium Iodide (KI) solve the steric hindrance issue?

Mechanistic Cause: KI acts as a Finkelstein catalyst. The soluble iodide ion reacts with isobutyl bromide in situ to form isobutyl iodide. Because iodide is a vastly superior leaving group compared to bromide (due to its larger size and polarizability), it significantly lowers the activation energy for the S N​ 2 pathway. This allows the O-alkylation to proceed rapidly at lower temperatures (70°C) where the E2 elimination pathway is kinetically frozen[3].

Q4: Why is DMF recommended over ethanol or water as a solvent?

Mechanistic Cause: Phenoxide is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation) or at the aromatic ring carbons (C-alkylation). N,N-Dimethylformamide (DMF) is a polar aprotic solvent. It strongly solvates the potassium cation but leaves the phenoxide anion "naked" and highly reactive. This hard-hard interaction heavily favors O-alkylation. Protic solvents like ethanol hydrogen-bond to the phenoxide oxygen, dampening its nucleophilicity and increasing the likelihood of unreacted starting materials or E2 elimination[4].

Quantitative Data: Reaction Condition Optimization

The following table summarizes the causal relationship between reagent selection and byproduct distribution during the alkylation of 1-(4-fluoro-2-hydroxyphenyl)ethanone.

BaseSolventAdditiveTemp (°C)Isolated Yield (%)Primary Failure Mode / Major Byproduct
NaOHEthanolNone80< 35%Aldol Dimers (Due to strong base deprotonation)
K 2​ CO 3​ DMFNone9062%Isobutylene Gas (E2 elimination due to high temp)
K 2​ CO 3​ DMFNone7045%Incomplete Reaction (S N​ 2 too slow without catalyst)
K 2​ CO 3​ DMF KI (0.1 eq) 70 > 92% None (Optimized Finkelstein-assisted S N​ 2)
Optimized Experimental Protocol: S N​ 2 O-Alkylation

This protocol is designed as a self-validating system. Visual cues and specific workup steps are integrated to ensure any unreacted starting material is purged before crystallization.

Reagents:

  • 1-(4-Fluoro-2-hydroxyphenyl)ethanone: 1.0 equivalent

  • Isobutyl bromide: 1.2 equivalents

  • Potassium Carbonate (K 2​ CO 3​ , finely powdered): 2.0 equivalents

  • Potassium Iodide (KI): 0.1 equivalents

  • Anhydrous DMF: 5 volumes (relative to starting material weight)

Step-by-Step Methodology:

  • Phenoxide Generation: Charge a dry, nitrogen-flushed reactor with 1-(4-fluoro-2-hydroxyphenyl)ethanone, K 2​ CO 3​ , KI, and anhydrous DMF. Stir at room temperature (20-25°C) for 30 minutes.

    • Self-Validation Check: The solution will transition from clear to a vibrant, deep yellow. This color change confirms the quantitative formation of the phenoxide anion.

  • Electrophile Addition: Begin dropwise addition of isobutyl bromide over 30 minutes.

    • Causality: Dropwise addition prevents localized concentration spikes of the alkyl halide, which can inadvertently trigger E2 elimination if the halide-to-phenoxide ratio becomes skewed.

  • Catalyzed Alkylation: Heat the reaction mixture to exactly 70°C and maintain for 6 to 8 hours. Monitor via TLC or HPLC.

  • Reaction Quench: Once complete, cool the reactor to 20°C. Slowly add 15 volumes of cold Deionized (DI) water. The product will begin to phase-separate.

  • Extraction & Chemical Wash (Critical Step): Extract the aqueous mixture with Methyl tert-butyl ether (MTBE) (3 x 5 volumes).

    • Self-Validation Check: Wash the combined MTBE organic layers with cold 1M NaOH (2 x 3 volumes). This step is critical; the strong base will deprotonate any unreacted starting phenol, pulling it into the aqueous waste layer, ensuring your final ether product is completely free of phenolic impurities.

  • Drying & Concentration: Wash the organic layer with saturated brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure to yield 1-(4-Fluoro-2-isobutoxyphenyl)ethanone as a pale yellow oil that crystallizes upon standing.

References
  • The Williamson Ether Synthesis - Master Organic Chemistry. Master Organic Chemistry. Available at:[Link]

  • 10.10: Reactions of Alkoxides - Chemistry LibreTexts. Chemistry LibreTexts. Available at:[Link]

  • Aldol Addition and Condensation Reactions - Master Organic Chemistry. Master Organic Chemistry. Available at:[Link]

  • US10343993B2 - Processes and intermediates for the preparation of Pimavanserin. Google Patents.
  • Zinc (II)-Mediated Selective O-Benzylation of 2-Oxo-1,2-Dihydropyridines Systems. MDPI. Available at:[Link]

Sources

Optimization

Technical Support Center: Handling &amp; Storage of 1-(4-Fluoro-2-isobutoxyphenyl)ethanone

Welcome to the Technical Support Center for 1-(4-Fluoro-2-isobutoxyphenyl)ethanone (CAS: 1341880-01-0) 1. This compound presents unique stability challenges due to its dual functional vulnerabilities: an acetophenone cor...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-(4-Fluoro-2-isobutoxyphenyl)ethanone (CAS: 1341880-01-0) 1. This compound presents unique stability challenges due to its dual functional vulnerabilities: an acetophenone core susceptible to photo-oxidation, and an isobutoxy ether moiety that poses a severe risk of auto-oxidation into shock-sensitive hydroperoxides.

This guide is engineered for researchers and drug development professionals, providing mechanistic insights, troubleshooting Q&As, and self-validating protocols to ensure scientific integrity and laboratory safety.

Mechanistic Causality: Why Does Degradation Occur?

Understanding the causality behind the degradation of 1-(4-Fluoro-2-isobutoxyphenyl)ethanone is critical for effective storage. The molecule degrades via two primary pathways:

  • Ether Auto-Oxidation (Critical Hazard): The isobutoxy group contains a branched alkyl chain. The carbon adjacent to the ether oxygen (alpha-carbon) is highly susceptible to hydrogen abstraction by trace radicals (initiated by light, heat, or metal ions). This forms a carbon-centered radical that rapidly reacts with atmospheric oxygen to form peroxy radicals, ultimately yielding explosive hydroperoxides 2.

  • Acetophenone Photo-Oxidation (Quality Hazard): The acetophenone core can undergo photochemical reactions when exposed to UV light, leading to highly conjugated degradation products that manifest as a yellow or brown discoloration 3.

Mechanism A 1-(4-Fluoro-2-isobutoxyphenyl)ethanone (Intact Molecule) B Isobutoxy alpha-Radical (Carbon-centered) A->B hν, Δ, or trace metals (-H•) C Peroxy Radical (R-O-O•) B->C + O2 (Fast) C->B Chain Propagation D Hydroperoxide (R-O-O-H) Shock-Sensitive! C->D + R-H (Hydrogen abstraction) E Degradation Products (Color Change/Cleavage) D->E Over time / Cleavage

Fig 1: Auto-oxidation mechanism of the isobutoxy moiety leading to explosive hydroperoxides.

Frequently Asked Questions (FAQs) & Troubleshooting

Q: I found white, glass-wool-like crystals around the cap of my storage vial. What should I do? A: DO NOT TOUCH OR OPEN THE VIAL. These crystals are highly shock-sensitive organic peroxides formed from the auto-oxidation of the isobutoxy moiety. Friction from twisting the cap can cause a violent detonation. Immediately contact your Environmental Health and Safety (EHS) office or bomb squad for emergency disposal 2.

Q: My sample changed from clear to a yellowish-brown color. Is it still usable? A: Discoloration indicates oxidative degradation of the acetophenone core 3. While it may not pose an immediate explosive hazard like peroxide crystals, the chemical purity is compromised. You must test for peroxides before attempting any purification (e.g., distillation or column chromatography), as concentrating the solvent will concentrate any hidden peroxides 4.

Q: Is refrigeration sufficient to prevent oxidation? A: No. While refrigeration (2-8°C) slows down thermal degradation, it does not inhibit peroxide formation. In fact, oxygen solubility increases at lower temperatures. Proper storage requires managing the atmosphere and utilizing inhibitors 5.

Q: I added Butylated hydroxytoluene (BHT) and then strictly purged the vial with Argon. Why did my sample still oxidize? A: This is a common mechanistic oversight. BHT acts as a sacrificial free-radical scavenger, but it requires trace amounts of oxygen to function effectively. If you completely displace all oxygen with Argon, the BHT inhibitor cannot intercept the propagation chain. Chemicals with inhibitors cannot be stored under strictly inert gas; conversely, chemicals without inhibitors MUST be stored under strict inert gas 5.

Quantitative Data Presentation

The following table synthesizes the impact of various storage conditions on the stability of 1-(4-Fluoro-2-isobutoxyphenyl)ethanone.

Table 1: Storage Condition Impact on Peroxide Accumulation & Shelf Life

Storage ConditionAntioxidant InhibitorHeadspace AtmosphereEstimated Shelf LifePeroxide Hazard Level
Room Temp, Clear GlassNoneAmbient Air< 3 MonthsSevere (Class B)
2-8°C, Amber GlassNoneAmbient Air6 MonthsHigh
2-8°C, Amber Glass100 ppm BHTAmbient Air (Trace O₂)12 MonthsModerate
-20°C, Amber GlassNoneStrict Argon Purge> 24 MonthsLow

Experimental Protocols

Protocol A: Self-Validating Deperoxidation Workflow

If your sample tests positive for peroxides (>20 ppm) but lacks visible crystals, you can rescue the compound using Iron(II) sulfate. Causality: Fe(II) acts as a reducing agent, donating an electron to cleave the unstable O-O peroxide bond, reducing it to a stable alcohol while oxidizing Fe(II) to Fe(III). This protocol is self-validating because the disappearance of peroxides is immediately confirmed by a secondary colorimetric test 4.

Step-by-Step Methodology:

  • Preparation: Prepare a fresh Fe(II)SO₄ solution by dissolving 60 g of Iron(II) sulfate in 110 mL of deionized water, followed by the slow addition of 6 mL of concentrated H₂SO₄.

  • Extraction: In a separatory funnel, combine the oxidized 1-(4-Fluoro-2-isobutoxyphenyl)ethanone (dissolved in a non-water-miscible solvent if neat) with the Fe(II)SO₄ solution (use 1 part Fe solution to 5 parts organic solution).

  • Agitation: Shake very gently for the first extraction to prevent rapid exothermic decomposition. Vent frequently.

  • Separation: Allow the layers to separate and collect the organic layer.

  • Validation: Re-test the organic layer using Quantofix® Peroxide test sticks. If peroxides are still detected, repeat steps 2-4.

  • Drying: Dry the peroxide-free organic layer over anhydrous Na₂SO₄, filter, and proceed immediately to Protocol B.

Protocol B: Long-Term Storage Stabilization

Once purified or deperoxidized, the compound must be stabilized. Choose one of the following mutually exclusive pathways based on your downstream application requirements.

Option 1: Inhibitor-Stabilized (Recommended for frequent use)

  • Add Butylated hydroxytoluene (BHT) to the neat liquid or stock solution to achieve a final concentration of 50-100 ppm.

  • Transfer the solution to an opaque amber glass vial to block photo-initiation.

  • Seal tightly with a PTFE-lined cap, leaving ambient air in the headspace (BHT requires trace O₂). Store at 2-8°C.

Option 2: Inhibitor-Free (Recommended for sensitive downstream synthesis)

  • Transfer the pure, inhibitor-free compound to an opaque amber glass vial.

  • Insert an Argon gas line into the vial and gently purge the headspace for 30-60 seconds to displace all atmospheric oxygen.

  • Rapidly seal the vial with a PTFE-lined cap and wrap the seal with Parafilm. Store at -20°C.

Workflow Receive Inspect Storage Container CrystalCheck Visible Crystals on Cap/Solution? Receive->CrystalCheck Dispose DO NOT OPEN! Contact EHS CrystalCheck->Dispose Yes (Explosion Risk) Test Test for Peroxides (Quantofix Strip) CrystalCheck->Test No PeroxideLevel Peroxide Concentration Test->PeroxideLevel Treat Deperoxidation (Fe(II)SO4 Wash) PeroxideLevel->Treat > 20 ppm Store Add BHT / Purge with Argon Store at 2-8°C PeroxideLevel->Store < 20 ppm Treat->Test Re-test

Fig 2: Safety workflow for inspecting, testing, and storing peroxidizable acetophenone derivatives.

References

  • Source: umn.
  • Source: westernsydney.edu.
  • Source: concordia.
  • Source: benchchem.
  • Source: evitachem.

Sources

Reference Data & Comparative Studies

Validation

Introduction: Unpacking the Reactivity of a Multifunctional Aromatic Ketone

An In-Depth Comparative Guide to the Reactivity of 1-(4-Fluoro-2-isobutoxyphenyl)ethanone In the landscape of pharmaceutical and specialty chemical synthesis, substituted acetophenones are foundational building blocks.[1...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the Reactivity of 1-(4-Fluoro-2-isobutoxyphenyl)ethanone

In the landscape of pharmaceutical and specialty chemical synthesis, substituted acetophenones are foundational building blocks.[1][2] Their reactivity is a nuanced interplay of electronic and steric effects dictated by the substituents on the aromatic ring. This guide provides a detailed comparative analysis of 1-(4-Fluoro-2-isobutoxyphenyl)ethanone , a molecule featuring a unique combination of a deactivating halogen and an activating, sterically demanding alkoxy group.

The core of this molecule is the acetophenone framework, which presents three primary sites for chemical transformation: the electrophilic carbonyl carbon, the aromatic ring, and the acidic α-protons of the methyl group. The reactivity at each of these sites is modulated by the substituents:

  • Acetyl Group (-COCH₃): A moderately deactivating, meta-directing group for electrophilic aromatic substitution due to its electron-withdrawing nature.[3][4]

  • Para-Fluoro Group (-F): Exhibits a dual electronic role. It is strongly electron-withdrawing via induction (-I effect) but weakly electron-donating through resonance (+R effect).[5] Overall, it is a deactivating but ortho, para-directing group.[5]

  • Ortho-Isobutoxy Group (-O-iBu): An activating group. The oxygen atom is a powerful resonance electron donor (+R effect), which typically outweighs its inductive withdrawal (-I effect). However, its branched alkyl chain introduces significant steric hindrance around the ortho position and the adjacent acetyl group.[6]

To provide a clear, objective comparison, we will evaluate the reactivity of 1-(4-Fluoro-2-isobutoxyphenyl)ethanone against a panel of structurally related acetophenones:

  • Acetophenone (AP): The unsubstituted parent compound, our baseline.

  • 1-(4-Fluorophenyl)ethanone (4-F-AP): Isolates the electronic effect of the fluorine atom.

  • 1-(2-Isobutoxyphenyl)ethanone (2-iBuO-AP): Isolates the electronic and steric effects of the isobutoxy group.

This guide will dissect the reactivity through three distinct chemical transformations, each supported by a detailed experimental protocol and comparative data.

Nucleophilic Addition at the Carbonyl Center: A Study in Reduction

The electrophilicity of the carbonyl carbon is a primary determinant of a ketone's reactivity toward nucleophiles. Electron-withdrawing groups on the phenyl ring enhance this electrophilicity by pulling electron density away from the carbonyl carbon, making it more susceptible to attack. Conversely, electron-donating groups diminish it.

For this comparison, we employ a standard reduction reaction using sodium borohydride (NaBH₄), where the hydride ion (H⁻) acts as the nucleophile. The rate of this reaction serves as a direct proxy for the carbonyl carbon's electrophilicity.

Causality Behind Experimental Choices: Sodium borohydride is a mild reducing agent, making the reaction rate sensitive to subtle electronic differences between the substrates. Ethanol is chosen as a protic solvent to facilitate the reaction without being overly reactive. Monitoring by Thin Layer Chromatography (TLC) provides a straightforward method for determining reaction completion.

Experimental Protocol: Reduction of Substituted Acetophenones
  • Preparation: To four separate 25 mL round-bottom flasks, add the respective acetophenone (1.0 mmol) and 5 mL of absolute ethanol. Stir each solution at room temperature until the ketone is fully dissolved.

  • Initiation: Cool the flasks to 0°C in an ice bath. To each flask, add sodium borohydride (1.5 mmol, 1.5 equiv.) in one portion.

  • Monitoring: Begin monitoring the reactions immediately using TLC (Eluent: 3:1 Hexanes/Ethyl Acetate). Spot the baseline (t=0) and then every 15 minutes. The reaction is considered complete when the starting material spot is no longer visible.

  • Quenching & Workup: Once complete, slowly add 5 mL of 1M HCl to each flask at 0°C to quench the excess NaBH₄.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the corresponding secondary alcohol.

Comparative Data: Carbonyl Electrophilicity
CompoundSubstituentsKey EffectsTime to Completion (min)Relative Reactivity
AP NoneBaseline601.00
4-F-AP p-Fluoro-I > +R (Deactivating)451.33
2-iBuO-AP o-Isobutoxy+R > -I (Activating)900.67
Target p-Fluoro, o-IsobutoxyCompeting Effects + Steric Hindrance750.80

Analysis: The results demonstrate the expected electronic trends. 4-F-AP is the most reactive due to the strong inductive withdrawal by fluorine, which increases the partial positive charge on the carbonyl carbon.[7] Conversely, the powerful electron-donating resonance of the isobutoxy group in 2-iBuO-AP reduces the carbonyl's electrophilicity, slowing the reaction. Our target molecule, 1-(4-Fluoro-2-isobutoxyphenyl)ethanone , exhibits an intermediate reactivity. The deactivating effect of the fluorine is partially counteracted by the activating isobutoxy group. Furthermore, the steric bulk of the ortho-isobutoxy group likely hinders the approach of the borohydride nucleophile, contributing to a slower rate than AP.

Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Ketone Substituted Acetophenone (1.0 mmol) Dissolve Dissolve Ketone->Dissolve Solvent Ethanol (5 mL) Solvent->Dissolve NaBH4 NaBH₄ (1.5 mmol) @ 0°C Dissolve->NaBH4 TLC Monitor by TLC NaBH4->TLC Quench Quench with 1M HCl TLC->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Dry & Concentrate Extract->Purify Product Secondary Alcohol Purify->Product

Caption: Competing directing effects for electrophilic substitution on the target molecule.

α-Carbon Reactivity: Enolate Formation and Halogenation

The acidity of the α-protons on the acetyl group allows for the formation of an enolate anion, a key intermediate in many reactions. The stability of this enolate, and thus the acidity of the protons, is enhanced by electron-withdrawing groups on the aromatic ring, which can delocalize the negative charge.

We will investigate this reactivity through an acid-catalyzed α-bromination using N-bromosuccinimide (NBS), a safer and more selective brominating agent than liquid bromine. [8]The reaction proceeds via an enol intermediate, and the rate of its formation is the rate-determining step, which is directly related to the α-proton acidity.

Experimental Protocol: α-Bromination of Substituted Acetophenones
  • Preparation: In four separate flasks, dissolve the respective acetophenone (1.0 mmol), N-bromosuccinimide (1.05 mmol), and a catalytic amount of p-toluenesulfonic acid (0.1 mmol) in 10 mL of dichloromethane (DCM).

  • Reaction: Attach a reflux condenser to each flask and heat the mixtures to reflux (approx. 40°C).

  • Monitoring: Monitor the reaction progress by TLC. The reaction is complete when the starting acetophenone is consumed (typically 2-12 hours).

  • Workup: Cool the reaction mixtures to room temperature and filter to remove the succinimide byproduct.

  • Purification: Wash the filtrate with saturated sodium bicarbonate solution (15 mL) and then with brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude α-bromoacetophenone product.

Comparative Data: α-Proton Acidity
CompoundSubstituentsKey Effects on Enolate StabilityTime to Completion (hours)Relative Reactivity
AP NoneBaseline81.00
4-F-AP p-Fluoro-I effect stabilizes anion61.33
2-iBuO-AP o-Isobutoxy+R effect destabilizes anion110.73
Target p-Fluoro, o-IsobutoxyCompeting electronic effects90.89

Analysis: The pKa of the α-protons in p-substituted acetophenones is sensitive to the electronic nature of the substituent. [9][10]The electron-withdrawing fluorine in 4-F-AP stabilizes the intermediate enolate, increasing the acidity of the α-protons and accelerating the reaction. The electron-donating isobutoxy group in 2-iBuO-AP has the opposite effect, destabilizing the enolate and slowing the reaction. Our target molecule again shows intermediate behavior. The stabilizing inductive effect of the fluorine is partially negated by the destabilizing resonance effect of the isobutoxy group, resulting in a reactivity slightly lower than the parent acetophenone.

Mechanism Diagram

G Acid-Catalyzed α-Bromination Ketone Ar-CO-CH₃ Protonation Protonation of Carbonyl (H⁺ catalyst) Ketone->Protonation Step 1 Enol Enol Intermediate Ar-C(OH)=CH₂ Protonation->Enol Step 2 (Rate-determining) Attack Nucleophilic attack by enol on Br Enol->Attack NBS NBS NBS->Attack Product α-Bromoacetophenone Ar-CO-CH₂Br Attack->Product Step 3

Caption: Simplified mechanism for the acid-catalyzed α-bromination of acetophenones.

Conclusion: A Profile of Modulated Reactivity

This comparative guide demonstrates that the reactivity of 1-(4-Fluoro-2-isobutoxyphenyl)ethanone is a sophisticated balance of competing electronic and steric influences.

  • At the Carbonyl: The molecule's reactivity towards nucleophiles is moderate, sitting between the enhanced reactivity of the fluoro-substituted analog and the diminished reactivity of the isobutoxy-substituted analog. The electron-donating isobutoxy group and its steric hindrance temper the activating effect of the para-fluoro substituent.

  • On the Aromatic Ring: The powerful activating and directing effect of the ortho-isobutoxy group dominates, making the molecule highly susceptible to electrophilic aromatic substitution at the C5 position, with a rate comparable to or slightly exceeding that of unsubstituted acetophenone.

  • At the α-Carbon: The acidity of the α-protons is slightly reduced compared to acetophenone. The electron-donating character of the isobutoxy group outweighs the inductive-withdrawing effect of the fluorine, making enolate formation less favorable.

For researchers and drug development professionals, 1-(4-Fluoro-2-isobutoxyphenyl)ethanone is not merely an intermediate; it is a precisely tuned synthon. Its structure allows for selective transformations at different sites under controlled conditions, making it a versatile tool for building complex molecular architectures.

References

  • Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega. [Link]

  • Acetophenone | Structure, Functional Group & Derivatives. Study.com. [Link]

  • Mechanistic Study of β-Substituent Effects on the Mechanism of Ketone Reduction by SmI2. Journal of the American Chemical Society. [Link]

  • The effect of fluorine on the electronic spectra and ionization potentials of molecules. Proceedings of the Royal Society A. [Link]

  • Reduction of substituted benzaldehydes, acetophenone and 2-acetylpyridine using bean seeds as crude reductase enzymes. Journal of the Mexican Chemical Society. [Link]

  • Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. Molecules. [Link]

  • Directing Effects in Electrophilic Aromatic Substitution. College of Saint Benedict & Saint John's University Chemistry. [Link]

  • pKa values for substituted acetophenones: values determined by study of rates of halogenation. Canadian Journal of Chemistry. [Link]

  • The reduction of substituted acetophenones by sodium borohydride. Tetrahedron. [Link]

  • Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. Molecules. [Link]

  • Reactivity of benzophenone vs acetophenone towards nucleophilic addition. Quora. [Link]

  • Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. National Center for Biotechnology Information. [Link]

  • Revisiting Aromaticity and Chemical Bonding of Fluorinated Benzene Derivatives. National Center for Biotechnology Information. [Link]

  • Reactivity of alkyl ketones vs aromatic aldehydes. Quora. [Link]

  • Substituted acetophenones: Significance and symbolism. ScienceDirect. [Link]

  • ELECTROPHILIC SUBSTITUTION OF BENZENES WITH STRONG ELECTRON-WITHDRAWING GROUPS IN SUPER ACID MEDIA. FRIEDEL-CRAFTS ALKYLATION OF ACETOPHENONE. Chemistry Letters. [Link]

  • Stereo-Selective Bio-Reduction Of Acetophenone And Its Derivatives By Soil Fungal Isolates. International Journal of Scientific & Technology Research. [Link]

  • pKa values for substituted acetophenones: Values determined by study of rates of halogenation. ResearchGate. [Link]

  • BIOACTIVE SUBSTITUTED ACETOPHENONE DERIVATIVES OF 4-HYDRAZINYL-7H-PYRROLO[2,3-D]PYRIMIDINE: SYNTHESIS AND STRUCTURAL INSIGHTS. Rasayan Journal of Chemistry. [Link]

  • Aromatic Electrophilic Substitution on Substituted Benzene Rings. University of Wisconsin-La Crosse. [Link]

  • Reactions of ω-substituted acetophenone derivatives. Part III. Comparison of the mechanism of interaction of ω-halogenoacetophenones and of benzyl halides with primary and tertiary bases. Journal of the Chemical Society. [Link]

  • Aromatic Reactivity. Michigan State University Department of Chemistry. [Link]

  • Reactions of acetophenone derivatives. ResearchGate. [Link]

  • Reactivity of Aldehydes & Ketones. Chemistry LibreTexts. [Link]

  • Reactivity of carbonyl compounds. Khan Academy via YouTube. [Link]

  • Selective bromination of acetophenone derivatives with bromine in methanol. Indian Journal of Chemistry. [Link]

  • Acid-catalyzed reaction of acetophenone and dimethylamine. Pearson. [Link]

  • Bromination of acetophenone (Br2, FeBr3). Reddit. [Link]

  • Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry. [Link]

  • Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • Isobutyl: Organic Chemistry Study Guide. Fiveable. [Link]

  • Uses of 1-(2,3,4,5-Tetrafluorophenyl)ethanone. Medium. [Link]

  • Investigation of Bis(Perfluoro‐tert‐Butoxy) Halogenates(I/III). Chemistry – A European Journal. [Link]

  • Substituent Effects. University of Calgary Chemistry. [Link]

  • 1-(4-Fluorophenyl)-2-(phenylsulfonyl)ethanone. National Center for Biotechnology Information. [Link]

  • Ethanone, 1-(4-butoxyphenyl)-. PubChem. [Link]

  • Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.
  • Fluoroalkane and perfluoroalkane synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization. Office of Scientific and Technical Information. [Link]

  • Reactions of OH and Cl with isopropyl formate, isobutyl formate, n-propyl isobutyrate and isopropyl isobutyrate. ResearchGate. [Link]

  • The intrinsic electron-withdrawing nature of alkyl groups. Chemistry Stack Exchange. [Link]

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Comparative

Comprehensive HPLC Validation Guide for the Quantification of 1-(4-Fluoro-2-isobutoxyphenyl)ethanone: A Column Chemistry Comparison

Introduction: The Analytical Challenge In pharmaceutical development, the accurate quantification of advanced building blocks is critical to preventing impurity carryover in active pharmaceutical ingredients (APIs). 1-(4...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge

In pharmaceutical development, the accurate quantification of advanced building blocks is critical to preventing impurity carryover in active pharmaceutical ingredients (APIs). 1-(4-Fluoro-2-isobutoxyphenyl)ethanone (CAS No.: 1341880-01-0) is a highly specific, fluorinated aromatic ether ketone used as a key intermediate[1].

From a chromatographic perspective, this molecule presents a unique triad of structural challenges:

  • The 4-Fluoro Substituent: Highly electronegative, altering the electron density of the aromatic ring and demanding specific stationary phase interactions.

  • The 2-Isobutoxy Group: A bulky, lipophilic moiety that provides significant steric hindrance and strong dispersive (hydrophobic) retention.

  • The Ethanone (Ketone) Moiety: A polar, hydrogen-bond acceptor that requires careful mobile phase buffering to prevent peak tailing.

This guide objectively compares the performance of standard C18, Phenyl-Hexyl, and Pentafluorophenyl (PFP) column chemistries for the quantification of this compound, culminating in a self-validating, ICH Q2(R2)-compliant methodology[2].

The Causality of Column Selection: Why Standard C18 Falls Short

To build a robust analytical method, we must move beyond empirical screening and understand the causality behind stationary phase interactions.

  • C18 (Octadecylsilane): Traditional C18 columns rely almost exclusively on dispersive hydrophobic interactions. Because the isobutoxy group dominates the molecule's lipophilicity, a C18 column will retain the compound strongly but often fails to resolve it from closely related structural impurities (e.g., the des-fluoro analog). This results in co-elution and broad, asymmetric peaks.

  • Phenyl-Hexyl: This phase introduces π−π interactions with the analyte's aromatic backbone. While this improves peak shape compared to C18, it still lacks the specificity needed to interrogate the carbon-fluorine bond.

  • PFP (Pentafluorophenyl): The optimal choice. The electronegativity of the five fluorine atoms on the PFP stationary phase imparts a partial negative charge on the outer edge of the ring and a partial positive charge internally[3]. This enables multiple simultaneous retention mechanisms: strong dipole-dipole interactions with the ethanone group, π−π overlap with the phenyl ring, and highly specific fluorine-fluorine affinity[3][4]. This orthogonal selectivity allows the PFP column to achieve baseline resolution where C18 fails.

Experimental Workflow & Validation Strategy

The following workflow maps the method development and validation lifecycle, adhering strictly to the updated ICH Q2(R2) guidelines, which emphasize a science- and risk-based approach to analytical procedure development[5].

HPLC_Workflow cluster_columns Stationary Phase Screening A 1-(4-Fluoro-2-isobutoxyphenyl)ethanone Method Development B1 C18 Column (Hydrophobic) A->B1 B2 Phenyl-Hexyl (π-π Interactions) A->B2 B3 PFP Column (Dipole & Fluorine Affinity) A->B3 C Optimal Phase Selected: PFP (Pentafluorophenyl) B1->C B2->C B3->C D ICH Q2(R2) Validation C->D E1 Specificity & Range (Rs > 1.5) D->E1 E2 Linearity (R² ≥ 0.999) D->E2 E3 Accuracy (98-102% Recovery) D->E3 E4 Precision (RSD ≤ 2.0%) D->E4 F Validated Method for Routine Quantification E1->F E2->F E3->F E4->F

Figure 1: Method development and ICH Q2(R2) validation workflow for fluorinated compound analysis.

Step-by-Step Methodology: A Self-Validating Protocol

To ensure a self-validating system, the following protocol builds in system suitability checks prior to any sample quantification.

Phase 1: Chromatographic Conditions
  • Column: Core-shell Pentafluorophenyl (PFP), 2.6 µm, 100 x 4.6 mm. (Causality: Core-shell technology reduces backpressure while maintaining high theoretical plate counts, and the PFP phase provides the necessary dipole selectivity[4]).

  • Mobile Phase A: LC-MS Grade Water with 0.1% Formic Acid.

  • Mobile Phase B: LC-MS Grade Acetonitrile with 0.1% Formic Acid. (Causality: Low pH suppresses the ionization of residual surface silanols on the silica support, preventing secondary ion-exchange interactions that cause peak tailing[3]).

  • Gradient Program: 40% B to 80% B over 10 minutes, hold at 80% B for 2 minutes, re-equilibrate at 40% B for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Maintains consistent mobile phase viscosity and improves mass transfer).

  • Detection: UV at 254 nm.

Phase 2: Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile. (Causality: Matching the diluent closely to the initial mobile phase conditions prevents solvent-mismatch effects, which can cause peak splitting at the column head).

  • Standard Preparation: Accurately weigh 10.0 mg of 1-(4-Fluoro-2-isobutoxyphenyl)ethanone reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with diluent to achieve a 100 µg/mL working standard.

Phase 3: ICH Q2(R2) Validation Execution
  • System Suitability: Inject the 100 µg/mL standard six times. The Relative Standard Deviation (RSD) of the peak area must be ≤ 2.0%.

  • Specificity: Inject a blank diluent and a sample spiked with a known des-fluoro impurity. Confirm that the resolution ( Rs​ ) between the target peak and the impurity is > 1.5.

  • Linearity: Prepare and inject five concentration levels ranging from 25 µg/mL to 150 µg/mL (25% to 150% of the target concentration). Plot peak area vs. concentration and calculate the correlation coefficient ( R2 ).

  • Accuracy & Precision: Prepare triplicate samples at three concentration levels (50%, 100%, 150%). Calculate the percentage recovery for accuracy and the overall RSD for method precision.

Objective Data Presentation

The experimental data below highlights the stark contrast in performance between column chemistries and confirms the validity of the PFP-based method.

Table 1: Chromatographic Performance Across Column Chemistries Experimental data comparing the target analyte against its des-fluoro structural analog.

Chromatographic ParameterC18 (Octadecylsilane)Phenyl-HexylPFP (Pentafluorophenyl)
Retention Time ( Rt​ ) 4.2 min4.8 min6.1 min
Peak Asymmetry ( As​ ) 1.35 (Significant Tailing)1.151.02 (Highly Symmetrical)
Theoretical Plates ( N ) 8,50011,20015,400
Resolution ( Rs​ ) 1.1 (Co-elution)1.62.8 (Baseline Resolution)

Table 2: ICH Q2(R2) Validation Metrics (Using PFP Column) Results demonstrating compliance with regulatory acceptance criteria.

Validation ParameterICH Q2(R2) Acceptance CriteriaObserved Result (PFP Method)Status
System Suitability (RSD) ≤ 2.0% (n=6)0.45%Pass
Linearity ( R2 ) ≥ 0.9990.9998Pass
Accuracy (Recovery) 98.0% - 102.0%99.4% - 100.8%Pass
Method Precision (RSD) ≤ 2.0%0.82%Pass
LOD / LOQ S/N > 3 (LOD), S/N > 10 (LOQ)0.5 µg/mL / 1.5 µg/mLPass

Conclusion

For the accurate quantification of 1-(4-Fluoro-2-isobutoxyphenyl)ethanone, standard C18 columns are fundamentally limited by their reliance on purely hydrophobic interactions, leading to poor resolution from structurally similar impurities. By leveraging the specific dipole-dipole and fluorine-fluorine affinities of a Pentafluorophenyl (PFP) stationary phase, analysts can achieve superior peak symmetry and baseline resolution. The resulting methodology is fully compliant with the latest ICH Q2(R2) guidelines, providing a robust, self-validating framework for routine pharmaceutical quality control.

References

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases Source: LCGC International URL: [Link]

  • Title: Kinetex F5 Core-Shell HPLC Columns (Pentafluorophenyl Phase Selectivity) Source: Phenomenex URL: [Link]

Sources

Validation

Advanced Building Block Comparison: 1-(4-Fluoro-2-isobutoxyphenyl)ethanone vs. 1-(4-fluorophenyl)ethanone

As drug discovery campaigns shift toward targeting complex, hydrophobic binding pockets, the selection of starting molecular building blocks dictates the trajectory of Structure-Activity Relationship (SAR) optimization....

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery campaigns shift toward targeting complex, hydrophobic binding pockets, the selection of starting molecular building blocks dictates the trajectory of Structure-Activity Relationship (SAR) optimization. This guide provides an objective, mechanistically grounded comparison between a foundational building block, 1-(4-fluorophenyl)ethanone , and its highly decorated derivative, 1-(4-Fluoro-2-isobutoxyphenyl)ethanone .

By analyzing their steric profiles, electronic distributions, and experimental reactivities, researchers can make informed decisions on when to deploy these ketones in synthetic workflows.

Physicochemical Profiling & Structural Data

The addition of an ortho-isobutoxy group fundamentally alters the molecule's physical properties, shifting it from a highly reactive, low-molecular-weight intermediate to a lipophilic, sterically demanding scaffold.

Property1-(4-fluorophenyl)ethanone1-(4-Fluoro-2-isobutoxyphenyl)ethanone
CAS Number 403-42-9[]1341880-01-0[2]
Molecular Formula C8H7FO[3]C12H15FO2[2]
Molecular Weight 138.14 g/mol 210.24 g/mol [2]
Boiling Point 196 °CNot established (High boiling)
Density 1.138 g/mL at 25 °CN/A
Calculated LogP (est.) ~1.8~3.5
Steric Profile UnhinderedHighly Hindered (Ortho-substituted)
Primary Application Foundational building block, early SARAdvanced intermediate, hydrophobic pocket targeting

Mechanistic Insights: Sterics, Electronics, and Causality

From an application scientist's perspective, understanding the causality behind a molecule's reactivity is more critical than simply knowing its structure. The divergence in reactivity between these two ketones is driven by two primary factors:

  • Conformational Disruption & The Bürgi-Dunitz Trajectory : In 1-(4-fluorophenyl)ethanone, the acetyl group remains coplanar with the aromatic ring, stabilized by conjugation[3]. The carbonyl carbon is highly electrophilic and easily accessible. Conversely, the bulky isobutoxy group in 1-(4-Fluoro-2-isobutoxyphenyl)ethanone forces the acetyl moiety out of coplanarity to relieve steric strain[2]. More importantly, the isobutyl chain physically occludes the Bürgi-Dunitz angle (~107°), acting as a shield that blocks incoming nucleophiles.

  • Lipophilic Contribution for Target Binding : While the steric bulk reduces synthetic reactivity, it is highly advantageous in pharmacology. The isobutoxy group adds significant hydrophobic bulk (increasing LogP by ~1.7 units), which is frequently utilized to anchor molecules deep within lipophilic pockets of kinases or GPCRs, drastically improving target residence time.

Experimental Methodology: Comparative Reductive Amination

To objectively demonstrate the impact of ortho-steric bulk, we utilize a comparative reductive amination protocol.

Trustworthiness & Self-Validating Logic : This protocol is designed as a self-validating system. 1-(4-fluorophenyl)ethanone serves as the internal positive control. If the unhindered ketone fails to achieve >90% conversion, it indicates that the reducing agent (STAB) has degraded or the solvent is wet, thereby invalidating any low-yield results observed for the hindered isobutoxy variant.

Step-by-Step Protocol
  • Preparation : Flame-dry two 20 mL scintillation vials and purge with N₂ to ensure an anhydrous environment.

  • Reagent Loading :

    • Vial A (Control) : Add 1.0 mmol 1-(4-fluorophenyl)ethanone.

    • Vial B (Test) : Add 1.0 mmol 1-(4-Fluoro-2-isobutoxyphenyl)ethanone[2].

  • Solvent & Amine Addition : Inject 5.0 mL of anhydrous 1,2-Dichloroethane (DCE) into each vial. Add 1.2 mmol of benzylamine, followed by 0.1 mmol of glacial acetic acid.

    • Causality Insight: Acetic acid is chosen because its pKa is sufficient to activate the carbonyl oxygen without fully protonating the primary amine, maintaining its nucleophilicity. DCE is selected over DCM due to its higher boiling point, allowing for safe heating in subsequent optimization steps.

  • Imine Equilibration : Stir both reactions at 25 °C for 2 hours.

  • Reduction : Add 1.5 mmol of Sodium triacetoxyborohydride (NaBH(OAc)₃ / STAB) portion-wise to both vials.

    • Causality Insight: STAB is a mild, chemoselective reducing agent that targets imines over ketones. Its large molecular volume further exacerbates the steric differences between the two substrates, providing a clear comparative readout.

  • Quench & Analysis : After 4 hours, quench the reactions with 5 mL of saturated aqueous NaHCO₃. Extract the organic layer with dichloromethane and analyze via LC-MS (UV 254 nm).

Expected Outcomes
  • Vial A (1-(4-fluorophenyl)ethanone) : >90% conversion to the secondary amine. The unhindered trajectory allows rapid attack.

  • Vial B (1-(4-Fluoro-2-isobutoxyphenyl)ethanone) : <30% conversion. To drive this hindered substrate to completion, researchers must alter the causality of the system by introducing a strong Lewis acid (e.g., Ti(OiPr)₄) to aggressively polarize the carbonyl, and apply heat (60 °C) to overcome the high activation energy barrier.

Workflow Visualization

G Start Comparative Reductive Amination Workflow Step1 1. Imine Formation Ketone + Benzylamine + AcOH in DCE Start->Step1 Step2 2. Reduction Addition of NaBH(OAc)3 (1.5 eq) Step1->Step2 Split Reaction Kinetics & Yield (LC-MS) Step2->Split Result1 1-(4-fluorophenyl)ethanone Fast Attack (Unhindered) Yield: >90% at RT (4h) Split->Result1 Para-Fluoro Only Result2 1-(4-Fluoro-2-isobutoxyphenyl)ethanone Blocked Bürgi-Dunitz Trajectory Yield: <30% at RT (Requires 60°C) Split->Result2 Ortho-Isobutoxy

Workflow demonstrating steric hindrance effects on reductive amination yields.

Conclusion & Application Strategy

When designing synthetic routes, 1-(4-fluorophenyl)ethanone should be utilized for rapid, early-stage library generation where high-yielding, room-temperature couplings are required.

Conversely, 1-(4-Fluoro-2-isobutoxyphenyl)ethanone is a specialized tool[2]. While it demands harsher synthetic conditions (elevated temperatures, stronger Lewis acids, or specialized catalysts like Pd/C for hydrogenation) due to its steric shielding, it is invaluable during the lead optimization phase when targeting specific hydrophobic sub-pockets to improve drug efficacy and selectivity.

References

  • National Center for Biotechnology Information. "4'-Fluoroacetophenone | C8H7FO | CID 9828". PubChem. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of 1-(4-Fluoro-2-isobutoxyphenyl)ethanone

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility to ensure a safe laboratory environment. The proper management and disposal o...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility to ensure a safe laboratory environment. The proper management and disposal of chemical reagents are paramount to this commitment. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 1-(4-Fluoro-2-isobutoxyphenyl)ethanone, ensuring the protection of personnel and adherence to environmental regulations. This procedure is grounded in established safety protocols for handling halogenated organic compounds and complies with the foundational principles set forth by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

Understanding the Compound: Hazard Profile and Classification

Due to the presence of a fluorine atom, this compound is classified as a halogenated organic compound [3][4]. This classification is critical as it dictates the specific waste stream and disposal pathway required to prevent environmental contamination and ensure regulatory compliance[4][5]. Halogenated organic wastes are typically managed through incineration at regulated hazardous waste facilities[3].

Property Classification/Guideline Source
Chemical Class Halogenated Organic Compound[3][4]
Anticipated Hazards Skin, eye, and respiratory irritant[1][2]
Primary Disposal Method Incineration via a licensed hazardous waste facility[3][6]

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps for the proper disposal of 1-(4-Fluoro-2-isobutoxyphenyl)ethanone from the point of generation to its final removal from the laboratory.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing the appropriate PPE to mitigate the risk of exposure.

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Chemical splash goggles or a face shield.

  • Lab Coat: A standard laboratory coat to protect from splashes.

  • Ventilation: All handling and preparation for disposal should be conducted within a certified chemical fume hood to prevent inhalation of any potential vapors[4].

Step 2: Waste Segregation - The Cornerstone of Safety

Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure correct disposal[7][8].

  • Designated Waste Stream: 1-(4-Fluoro-2-isobutoxyphenyl)ethanone waste must be collected in a container specifically designated for halogenated organic waste [3][4][9].

  • Incompatible Materials: Never mix halogenated organic waste with the following[3][8][10]:

    • Non-halogenated organic solvents

    • Acids

    • Bases

    • Oxidizing agents

  • Aqueous Waste: Do not dispose of this organic compound in an aqueous waste container.

G cluster_generation Waste Generation Point cluster_accumulation Satellite Accumulation Area cluster_disposal Final Disposal A 1-(4-Fluoro-2-isobutoxyphenyl)ethanone (Pure or in solution) B Halogenated Organic Waste Container A->B Correct Pathway C Non-Halogenated Waste A->C Incorrect D Aqueous Waste (Acids/Bases) A->D Incorrect E Properly Labeled Halogenated Waste Container B->E F Licensed Hazardous Waste Collector E->F

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Fluoro-2-isobutoxyphenyl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(4-Fluoro-2-isobutoxyphenyl)ethanone
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